Product packaging for Gynosaponin S(Cat. No.:CAS No. 80321-69-3)

Gynosaponin S

Cat. No.: B1438557
CAS No.: 80321-69-3
M. Wt: 947.2 g/mol
InChI Key: ZRBFCAALKKNCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Gypenoside XVII within Natural Product Research

Gypenoside XVII is a dammarane-type triterpenoid (B12794562) saponin (B1150181), a class of naturally occurring glycosides abundant in various plant species. mdpi.com It is primarily isolated from Gynostemma pentaphyllum (Thunb.) Makino, a perennial herb known in traditional Chinese medicine as "Jiaogulan," and also found in species like Panax notoginseng. glpbio.comresearchgate.net The historical application of Gynostemma pentaphyllum dates back to the Ming Dynasty in China, where it was used as a medicinal herb. mdpi.com In the broader context of natural product research, Gypenoside XVII is significant due to its structural similarity to ginsenosides (B1230088), the active compounds in ginseng, which has led to Gynostemma pentaphyllum being referred to as "Southern Ginseng." caldic.com This structural analogy has spurred scientific interest in the pharmacological potential of gypenosides.

The study of gypenosides, including Gypenoside XVII, is part of a larger effort to identify and characterize bioactive compounds from traditional medicinal plants. mdpi.com These compounds are investigated for their potential therapeutic applications, which range from anti-inflammatory and antioxidant to neuroprotective and cardiovascular benefits. mdpi.comspandidos-publications.comsemanticscholar.org The difficulty in isolating large quantities of Gypenoside XVII has historically limited in-depth research, but advancements in enzymatic biotransformation are beginning to address this challenge. mdpi.com

Overview of Foundational Research on Gypenoside XVII

Early investigations into Gynostemma pentaphyllum were prompted by observations of longevity in Chinese populations that consumed it. caldic.com The first isolation of dammarane-type saponins (B1172615) from this plant by Japanese scholars in 1976 was a pivotal moment in this research area. mdpi.com Foundational research on Gypenoside XVII has since established it as a major active component of Gynostemma pentaphyllum, accounting for a significant percentage of the total saponins. mdpi.com

Initial pharmacological studies have revealed a wide array of biological activities. Gypenoside XVII has been identified as a novel phytoestrogen, a plant-derived compound that can interact with estrogen receptors. mdpi.comspandidos-publications.com This characteristic is believed to underlie some of its observed effects. Early research has demonstrated its potential in several areas:

Neuroprotection: Studies have shown its protective effects in models of Alzheimer's disease and other neurological conditions. spandidos-publications.comnih.gov

Cardiovascular Protection: Research has indicated its ability to protect against atherosclerosis and myocardial ischemia-reperfusion injury. semanticscholar.orgnih.gov

Anti-inflammatory and Antioxidant Effects: Foundational studies have highlighted its capacity to reduce inflammation and combat oxidative stress. researchgate.netspandidos-publications.com

These initial findings have positioned Gypenoside XVII as a compound of significant scientific interest, prompting further investigation into its mechanisms of action.

Scope and Objectives of Current Academic Inquiry into Gypenoside XVII

Contemporary research on Gypenoside XVII is focused on elucidating the precise molecular mechanisms that underpin its diverse pharmacological effects. A primary objective is to move beyond the initial observations of its bioactivity to a detailed understanding of its interactions with cellular and molecular targets. Key areas of current academic inquiry include:

Delineating Signaling Pathways: A major focus is to identify and characterize the specific signaling pathways modulated by Gypenoside XVII. Research has already implicated several pathways, including the PI3K/Akt, SIRT1-FOXO3A, and C3aR/STAT3 signaling pathways, in its neuroprotective, cardioprotective, and anti-inflammatory actions. semanticscholar.orgnih.govnih.govnih.gov

Investigating Neuroprotective Mechanisms: Current studies are exploring its role in mitigating glutamate (B1630785) excitotoxicity, reducing the formation of amyloid-β plaques, and promoting neuronal survival in models of neurodegenerative diseases and spinal cord injury. mdpi.comspandidos-publications.comcaymanchem.com

Understanding Cardiovascular Benefits: Researchers are investigating its anti-atherosclerotic effects, including its ability to lower lipid levels, reduce endothelial cell apoptosis, and improve mitochondrial function in cardiac cells. glpbio.comsemanticscholar.orgnih.gov

Exploring Anti-inflammatory and Immunomodulatory Roles: Ongoing research aims to detail its impact on inflammatory mediators and immune cell function, such as inhibiting the production of pro-inflammatory cytokines and modulating microglia activation. researchgate.netnih.govresearchgate.net

Optimizing Production: A practical objective of current research is the development of efficient methods, such as enzymatic biotransformation, for the large-scale production of Gypenoside XVII to facilitate further research and potential therapeutic development. mdpi.com

The overarching goal of this multifaceted research is to build a comprehensive scientific foundation for the potential development of Gypenoside XVII as a therapeutic agent for a range of health conditions.

Detailed Research Findings

In-Vitro Research on Gypenoside XVII

The following table summarizes key findings from in-vitro studies on Gypenoside XVII, detailing the experimental models, observed effects, and implicated mechanisms of action.

Experimental ModelKey FindingsImplicated Mechanism of Action
Rat cortical nerve terminals (synaptosomes)Dose-dependently decreased glutamate release with an IC50 value of 16 μM. mdpi.comSuppression of N- and P/Q-type Ca2+ channels and protein kinase A (PKA). mdpi.com
Human umbilical vein endothelial cells (HUVECs)Protected against oxidized low-density lipoprotein (Ox-LDL)-induced apoptosis and reduced reactive oxygen species (ROS) generation. glpbio.comERα/PI3K/Akt Pathway. glpbio.com
THP-1 macrophage-derived foam cellsEnhanced cholesterol efflux and mitigated inflammation. glpbio.comUpregulation of ABCA1, ABCG1, and miR-182–5p; downregulation of HDAC9. glpbio.com
Rat pheochromocytoma (PC-12) cellsConferred protection against Aβ25–35-induced neurotoxicity. glpbio.comEstrogen receptor-dependent activation of PI3K/Akt pathways, inactivation of GSK-3β, and activation of Nrf2/ARE/HO-1 pathways. glpbio.com
PC12 cells expressing Swedish mutant APP isoform 695Induced autophagic clearance of amyloid-β precursor protein (APP), Aβ40, and Aβ42. caymanchem.comActivation of transcription factor EB (TFEB) leading to enhanced lysosome biogenesis and autophagy flux. chemfaces.com
Lipopolysaccharide (LPS)-induced murine RAW 264.7 macrophagesSignificantly inhibited the generation of TNF-α and IL-6. mdpi.comAnti-inflammatory pathways. mdpi.com
H9c2 cardiomyocytesProtected against hypoxia/reoxygenation-induced cell death, reduced LDH release, and caspase-3 activation. nih.govSuppression of endoplasmic reticulum stress–induced mitochondrial injury via PI3K/AKT and P38-related signaling pathways. nih.gov
Gastric cancer cells (HGC-27 and SGC-7901)Induced apoptosis in a time- and dose-dependent manner. frontiersin.orgInhibition of the PI3K/AKT/mTOR signaling pathway. frontiersin.org

In-Vivo Research on Gypenoside XVII

The following table presents a selection of in-vivo research findings for Gypenoside XVII, outlining the animal models used, the observed therapeutic effects, and the proposed mechanisms.

Animal ModelKey FindingsImplicated Mechanism of Action
Kainic acid-induced glutamate excitotoxicity rat modelPretreatment significantly prevented seizures, rescued neuronal cell injury, and reduced glutamate elevation in the cortex. mdpi.comRegulation of synaptic glutamate release and cerebral blood flow. mdpi.com
Mouse model of spinal cord injuryImproved functional recovery, suppressed neuronal apoptosis, and reduced the inflammatory response. spandidos-publications.comRegulation of the microRNA-21-mediated PTEN/AKT/mTOR pathway. spandidos-publications.com
ApoE−/− mice (model for atherosclerosis)Reduced serum lipid levels, increased expression of antioxidant enzymes, and decreased atherosclerotic lesion formation. glpbio.comPhytoestrogen activity, antioxidant properties, and modulation of the ERα-mediated PI3K/Akt pathway. semanticscholar.org
Chronic unpredictable mild stress (CUMS) mouse modelAttenuated depression-like behaviors and inhibited microglia activation. researchgate.netnih.govInhibition of complement C3/C3aR/STAT3/cytokine signaling in the prefrontal cortex. researchgate.netnih.gov
Xylene-induced acute ear edema mouse modelShowed a swelling inhibition rate of 80.55%, indicating significant anti-inflammatory activity. mdpi.comInhibition of the production of TNF-α and IL-6. mdpi.com
Transgenic APP/PS1 mouse model of Alzheimer's diseasePrevented the formation of hippocampal and cortical Aβ plaques and ameliorated spatial cognitive deficits. caymanchem.comActivation of TFEB, enhancing lysosome biogenesis and autophagic clearance of amyloid-β. chemfaces.com
Langendorff-perfused rat hearts (myocardial ischemia-reperfusion injury model)Reduced cardiac dysfunction, inhibited myocardial oxidative stress and apoptosis, and improved contractile recovery. nih.govInhibition of ER stress–induced mitochondrial injury through PI3K/AKT and P38 signaling pathways. nih.gov
Middle cerebral artery occlusion/reperfusion (MCAO/R) rat modelAmeliorated neurological dysfunction, reduced cerebral infarct volume, and inhibited oxidative damage and inflammatory responses. nih.govRegulation of mitochondrial autophagy via crosstalk between SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H82O18 B1438557 Gynosaponin S CAS No. 80321-69-3

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBFCAALKKNCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gynosaponin S
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80321-69-3
Record name Gynosaponin S
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 181 °C
Record name Gynosaponin S
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preclinical Investigations of Gypenoside Xvii Bioactivity

Research on Antineoplastic Effects

Gypenoside XVII, a saponin (B1150181) derived from Gynostemma pentaphyllum, has demonstrated significant antineoplastic properties in a variety of preclinical studies. dovepress.comdovepress.comcymitquimica.comresearchgate.net Its anticancer activities are multifaceted, targeting key cellular processes involved in tumor development and progression. dovepress.comnih.govd-nb.info

Modulation of Cell Proliferation and Cell Cycle Progression in Neoplastic Cells

Gypenoside XVII has been shown to inhibit the proliferation of various cancer cells. dovepress.comnih.gov Studies have demonstrated that it can arrest the cell cycle at different checkpoints, thereby halting the uncontrolled division of cancer cells. dovepress.com For instance, in human oral cancer SAS cells, gypenosides have been observed to suppress cell growth. researchgate.net Similarly, in human colorectal cancer SW-480 cells, gypenosides inhibited cell proliferation in a dose- and time-dependent manner. plos.org

The mechanisms underlying this antiproliferative effect involve the modulation of key regulatory proteins. Gypenosides can cause DNA damage in cancer cells, which in turn activates checkpoint proteins like Chk2. dovepress.com This activation leads to the upregulation of p53 and p21, which then inhibit cyclin-dependent kinase 2 (Cdk2) and cyclin E, resulting in cell cycle arrest at the G0/G1 and G1/S phases. dovepress.com Furthermore, gypenosides can activate p16, p21, and p27, which also contribute to cell cycle arrest by inhibiting cyclin D1/CDK4/6 complexes. dovepress.com In gastric cancer cell lines HGC-27 and SGC-7901, gypenosides were found to inhibit growth in a concentration- and time-dependent manner. nih.gov

Gypenosides have also been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell proliferation and survival. dovepress.com This inhibition further contributes to the suppression of cancer cell growth. dovepress.com

Table 1: Effects of Gypenosides on Cell Proliferation and Cell Cycle in Various Cancer Cell Lines

Cell LineCancer TypeEffectKey Molecular TargetsReference
SW-480Colorectal CancerInhibition of proliferation- plos.org
Caco-2Colorectal CancerG0/G1 and G1/S phase arrestp53, p21, Cdk2, Cyclin E dovepress.com
SCC-4Oral Squamous CarcinomaG0/G1 and G1/S phase arrestp53, p21, Cdk2, Cyclin E dovepress.com
SASOral CancerInhibition of growth- researchgate.net
HGC-27Gastric CancerInhibition of growthPI3K/AKT/mTOR pathway nih.gov
SGC-7901Gastric CancerInhibition of growthPI3K/AKT/mTOR pathway nih.gov
Eca-109Esophageal CancerInhibition of proliferation- dovepress.com
WEHI-3LeukemiaInhibition of cell growthROS generation dovepress.com
HepG-2HepatomaInhibition of cell growthROS generation dovepress.com
Huh-7HepatomaInhibition of cell growthROS generation dovepress.com

Induction of Apoptosis in Various Cancer Cell Lines

A significant aspect of the antineoplastic activity of Gypenoside XVII is its ability to induce apoptosis, or programmed cell death, in cancer cells. dovepress.comnih.govfrontiersin.org This process is crucial for eliminating malignant cells without causing inflammation. dovepress.com Gypenosides trigger apoptosis through multiple molecular pathways. dovepress.comresearchgate.net

One of the primary mechanisms involves the generation of reactive oxygen species (ROS). dovepress.comdovepress.com Elevated ROS levels in cancer cells can lead to oxidative stress, which in turn activates apoptotic pathways. dovepress.comdovepress.com This has been observed in various cancer cell lines, including SW-480, Eca-109, SW-620, Caco-2, WEHI-3, SAS, HepG-2, and Huh-7 cells. dovepress.com The increase in ROS can lead to mitochondrial membrane potential depolarization, a key event in the intrinsic apoptotic pathway. dovepress.comdovepress.com

Gypenosides also modulate the expression of proteins involved in the mitochondrial-dependent pathway of apoptosis. dovepress.comresearchgate.net They can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins. dovepress.comnih.gov This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9 and subsequently caspase-3 and -7, executing the apoptotic process. dovepress.comdovepress.com

Furthermore, gypenosides can induce apoptosis through the endoplasmic reticulum (ER) stress pathway. dovepress.com The generation of ROS can induce ER stress, leading to the activation of caspase-12, which also activates the executioner caspases-3 and -7. dovepress.com In gastric cancer cells, gypenosides have been shown to induce apoptosis by downregulating Bcl-2 and Bcl-xl and upregulating Bax and cleaved caspase 3. nih.gov

Table 2: Induction of Apoptosis by Gypenosides in Various Cancer Cell Lines

Cell LineCancer TypeKey Apoptotic MechanismsReference
SW-480Colorectal CancerROS generation, mitochondrial damage plos.org
SW-620Colorectal CancerROS generation, increased intracellular oxidative stress dovepress.comfrontiersin.org
Caco-2Colorectal CancerROS generation dovepress.com
Eca-109Esophageal CancerROS generation, increased intracellular oxidative stress dovepress.comfrontiersin.org
SASOral CancerROS generation, mitochondrial-dependent pathway dovepress.comresearchgate.net
WEHI-3LeukemiaROS generation, mitochondrial-dependent pathway dovepress.comdovepress.com
HL-60LeukemiaMitochondrial-dependent pathway dovepress.com
Huh-7HepatomaROS generation, mitochondrial-dependent pathway dovepress.comdovepress.com
A549Lung CancerMitochondrial-dependent pathway dovepress.com
HGC-27Gastric CancerPI3K/AKT/mTOR pathway, modulation of Bcl-2 family proteins nih.gov
SGC-7901Gastric CancerPI3K/AKT/mTOR pathway, modulation of Bcl-2 family proteins nih.gov

Inhibition of Malignant Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. plos.orgbiomedgrid.com Gypenosides have been found to inhibit these processes in various cancer cell types. dovepress.combiomedgrid.comiiarjournals.orgnih.gov

Studies on human oral cancer SAS cells have shown that gypenosides can inhibit migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. dovepress.combiomedgrid.com MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell movement. biomedgrid.com Gypenosides also inhibit urokinase-plasminogen activator (uPA), another key enzyme in cancer invasion. dovepress.combiomedgrid.com

The inhibition of migration and invasion by gypenosides is mediated through the downregulation of signaling pathways such as the ERK1/2 and NF-κB pathways. dovepress.combiomedgrid.com In human tongue cancer SCC4 cells, gypenosides were shown to inhibit migration and invasion by down-regulating proteins such as RAS, NF-κB, COX2, and MMP-9. iiarjournals.orgnih.gov Similarly, in human colorectal cancer SW-480 cells, gypenosides were found to inhibit cell migration. plos.org Research on anaplastic thyroid cancer (ATC) cell lines also demonstrated that Gypenoside LI significantly inhibited cell migration and invasion. springermedizin.de

Table 3: Inhibition of Migration and Invasion by Gypenosides

Cell LineCancer TypeInhibitory MechanismsReference
SASOral CancerInhibition of MMP-2, MMP-9, and uPA via downregulation of ERK1/2 and NF-κB signaling dovepress.combiomedgrid.com
SCC-4Tongue CancerDownregulation of RAS, NF-κB, COX2, and MMP-9 iiarjournals.orgnih.gov
SW-480Colorectal CancerInhibition of cell migration plos.org
8305CAnaplastic Thyroid CancerInhibition of migration and invasion springermedizin.de
C643Anaplastic Thyroid CancerInhibition of migration and invasion springermedizin.de

Studies on Tumorigenesis in Preclinical Models

The anticancer effects of gypenosides observed in cell-based studies have been supported by research in preclinical animal models. dovepress.com Gypenosides have been reported to inhibit tumorigenesis in a transgenic mouse model of intestinal neoplasia, the ApcMin/+ mouse model. d-nb.info In a murine xenograft model using human oral cancer SAS cells, gypenosides were found to suppress tumor growth. researchgate.net Additionally, in a subcutaneous transplanted tumor model using mouse gastric cancer cells (MCF), gypenoside treatment inhibited tumor growth. nih.gov These findings highlight the potential of gypenosides as therapeutic agents for cancer treatment. dovepress.comd-nb.info

Research on Neuroprotective and Neuromodulatory Effects

Gypenoside XVII has emerged as a compound with significant neuroprotective and neuromodulatory potential. cymitquimica.comselleckchem.commdpi.comspandidos-publications.com It has been investigated for its ability to protect neurons from various insults and to modulate neuronal function. mdpi.comspandidos-publications.com

Attenuation of Neurotoxicity and Excitotoxic Injury

Excitotoxicity, a pathological process resulting from excessive glutamate (B1630785) stimulation, is a common factor in many neurological disorders. mdpi.com Gypenoside XVII has demonstrated a protective effect against this form of neuronal injury. mdpi.comresearchgate.netnih.gov

In a rat model of glutamate excitotoxicity induced by kainic acid (KA), pretreatment with Gypenoside XVII significantly prevented seizures and rescued neuronal cell injury in the cortex. mdpi.com This neuroprotective effect is attributed to its ability to regulate the glutamatergic system. mdpi.com Specifically, Gypenoside XVII was found to decrease glutamate release from cortical nerve terminals. mdpi.comresearchgate.net This reduction in glutamate release is achieved through the suppression of N- and P/Q-type Ca2+ channels and the subsequent inhibition of protein kinase A (PKA) mediated phosphorylation of SNAP-25 and synapsin I. mdpi.com

Furthermore, Gypenoside XVII has been shown to protect against amyloid-beta (Aβ)-induced neurotoxicity, which is a key factor in the pathogenesis of Alzheimer's disease. chemfaces.comnih.gov In PC12 cells, Gypenoside XVII attenuated Aβ-induced oxidative stress, apoptosis, and autophagic cell death. mdpi.comchemfaces.comnih.govosti.gov This protection is mediated through the activation of the Nrf2/ARE pathway, which is dependent on the estrogen receptor. chemfaces.comnih.gov Gypenoside XVII has also been shown to protect against spinal cord injury in mice by reducing neuronal apoptosis and the inflammatory response. spandidos-publications.comspandidos-publications.com

Table 4: Neuroprotective Effects of Gypenoside XVII

Model SystemInsultProtective EffectsMechanisms of ActionReference
Rat cortical synaptosomes4-Aminopyridine (4-AP)Decreased glutamate releaseInhibition of N- and P/Q-type Ca2+ channels and PKA pathway mdpi.comresearchgate.net
RatsKainic acid (KA)Prevention of seizures, rescue of neuronal cell injury, decreased glutamate elevationRegulation of synaptic glutamate release and cerebral blood flow mdpi.comnih.gov
PC12 cellsAmyloid-beta (Aβ) 25-35Attenuation of oxidative stress, apoptosis, and autophagic cell deathActivation of Nrf2/ARE pathway via estrogen receptor chemfaces.comnih.govosti.gov
MiceSpinal cord injuryImproved functional recovery, suppressed neuronal apoptosis and inflammationUpregulation of miR-21, regulation of PTEN/AKT/mTOR pathway spandidos-publications.comspandidos-publications.com
Primary hippocampal neuronsStaurosporine (STP)Attenuation of cytotoxicity and apoptosis- aging-us.com

Modulation of Neuroinflammation and Microglial Activity

Gypenoside XVII has demonstrated significant capabilities in modulating neuroinflammatory processes, primarily through its influence on microglia, the resident immune cells of the central nervous system. Preclinical studies have shown that Gypenoside XVII can alleviate inflammation within the brain. For instance, it has been found to mitigate inflammation induced by lipopolysaccharide (LPS) in BV2 microglial cells. researchgate.netnih.govnih.govresearchgate.netmdpi.com

In animal models of chronic stress, Gypenoside XVII significantly inhibits the activation and proliferation of microglia in the prefrontal cortex. researchgate.netnih.govnih.gov This is evidenced by a reduction in the number of Iba1-positive cells, a common marker for microglia. nih.gov Furthermore, the compound has been observed to decrease the expression of complement component 3 (C3) in the prefrontal cortex of mice subjected to chronic unpredictable mild stress (CUMS). researchgate.netnih.govnih.govresearchgate.net The complement system is a critical component of innate immunity, and its activation is closely linked to neuroinflammation and the pathological activity of microglia. mdpi.com By downregulating C3 and its receptor C3aR, Gypenoside XVII appears to interrupt a key signaling pathway that triggers neuroinflammatory responses. researchgate.netmdpi.com

The mechanism underlying these effects involves the inhibition of the C3aR/STAT3 signaling pathway. researchgate.netnih.govresearchgate.net Chronic stress can lead to the activation of this pathway, resulting in the production of pro-inflammatory cytokines. Gypenoside XVII has been shown to reverse this activation, thereby suppressing the subsequent release of these inflammatory molecules. researchgate.netnih.govresearchgate.net

Table 1: Effects of Gypenoside XVII on Microglial and Neuroinflammatory Markers in Preclinical Models

Model/Condition Marker/Parameter Observed Effect of Gypenoside XVII Relevant Brain Region Reference(s)
LPS-induced inflammation BV2 microglial inflammation Alleviation In vitro researchgate.netnih.govnih.govresearchgate.netmdpi.com
Chronic Unpredictable Mild Stress (CUMS) in mice Microglial activation (Iba1+ cells) Significant inhibition/reduction Prefrontal Cortex researchgate.netnih.govnih.gov
CUMS in mice Complement C3 expression Significant inhibition/decrease Prefrontal Cortex researchgate.netnih.govnih.govresearchgate.net
CUMS in mice C3aR/STAT3 signaling Inhibition/reversal of activation Prefrontal Cortex researchgate.netnih.govresearchgate.net

Influence on Synaptic Plasticity and Pruning Mechanisms

Gypenoside XVII exerts a notable influence on synaptic health and plasticity, particularly by intervening in the process of synaptic pruning. researchgate.netnih.gov Synaptic pruning is a crucial developmental process where microglia remove weak or unnecessary synapses; however, in pathological states like chronic stress, this process can become excessive and detrimental. nih.gov

Research demonstrates that in mouse models of chronic unpredictable mild stress (CUMS), which induces excessive synaptic pruning by activated microglia, Gypenoside XVII can restore this process to normal levels in the prefrontal cortex. researchgate.netnih.govnih.gov This protective effect is linked to its ability to inhibit microglial activation and the complement C3/C3aR pathway, which is known to tag synapses for elimination. researchgate.netnih.gov The compound was shown to prevent the excessive microglial engulfment of both presynaptic and postsynaptic components, indicated by the preserved levels of proteins such as vGluT1 (presynaptic) and PSD95 (postsynaptic) within microglia. researchgate.net

Furthermore, Gypenoside XVII has been shown to regulate the glutamatergic system, which is fundamental to synaptic plasticity and function. mdpi.com In in vitro studies using rat cortical nerve terminals (synaptosomes), Gypenoside XVII was found to decrease the release of the excitatory neurotransmitter glutamate in a dose-dependent manner. mdpi.com This effect is achieved by inhibiting N- and P/Q-type Ca2+ channels and the subsequent phosphorylation of key proteins involved in neurotransmitter release, such as PKA, SNAP-25, and synapsin I. mdpi.com By reducing excessive glutamate release, Gypenoside XVII can protect against excitotoxicity, a pathological process that leads to neuronal damage and is implicated in numerous neurological disorders. mdpi.com

Table 2: Gypenoside XVII's Impact on Synaptic Components and Neurotransmitter Release

Model/System Parameter Investigated Key Finding with Gypenoside XVII Mechanism Reference(s)
CUMS mouse model Synaptic pruning in microglia Restored excessive pruning Inhibition of microglia-mediated pruning researchgate.netnih.govnih.gov
CUMS mouse model Presynaptic protein (vGluT1) in microglia Restored levels Reduced microglial engulfment researchgate.net
CUMS mouse model Postsynaptic protein (PSD95) in microglia Restored levels Reduced microglial engulfment researchgate.net
Rat cortical synaptosomes Glutamate release Dose-dependent decrease Inhibition of Ca2+ channels and PKA pathway mdpi.com
Rat cortical synaptosomes Phosphorylation of SNAP-25 and synapsin I Significant reduction Inhibition of PKA mdpi.com

Effects on Neurodegenerative Processes and Cognitive Function in Preclinical Models

Gypenoside XVII has shown neuroprotective potential in several preclinical models of neurodegeneration and cognitive impairment. researchgate.netmdpi.com Its mechanisms of action are multifaceted, involving the regulation of apoptosis, autophagy, and protection against excitotoxicity. researchgate.netmdpi.com

In models of glutamate-induced excitotoxicity, pretreatment with Gypenoside XVII significantly prevented seizures and rescued neuronal cell injury in the cortex of rats. mdpi.com It achieved this by regulating multiple aspects of glutamate homeostasis, including decreasing the expression of the glutamate synthesis enzyme glutaminase (B10826351) and the vesicular glutamate transporter 1 (VGLUT1), while increasing the expression of the glutamate metabolism enzyme glutamate dehydrogenase. mdpi.com Furthermore, it prevented pathological alterations in the NMDA receptor subunits GluN2A and GluN2B, which are critical for synaptic function and neuronal survival. mdpi.com

Studies have also highlighted the compound's role in ameliorating amyloid-β (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease. researchgate.net Gypenoside XVII has been reported to protect against Aβ-induced apoptosis and autophagic cell death in neuronal cell lines. researchgate.net This protection is partly mediated through the estrogen receptor-dependent activation of the PI3K/Akt pathway, which in turn inactivates GSK-3β and activates the Nrf2/ARE/HO-1 antioxidant pathway. researchgate.netaging-us.com

Gypenosides, the family of compounds to which Gypenoside XVII belongs, have been shown to improve cognitive dysfunction caused by neuroinflammation. researchgate.netmdpi.com By inhibiting neuroinflammatory processes, these compounds may help preserve memory functions that are often compromised in neurodegenerative diseases. researchgate.netjapsonline.comjapsonline.com

Research on Affective and Stress-Related Behaviors in Preclinical Models

Gypenoside XVII has been extensively investigated for its effects on depression-like and stress-related behaviors, demonstrating significant antidepressant-like activity in various preclinical models. researchgate.netnih.govnih.govresearchgate.net

In behavioral tests commonly used to screen for antidepressant efficacy, Gypenoside XVII has shown positive results. researchgate.netnih.gov In mice, acute administration of the compound significantly decreased immobility time in both the tail suspension test and the forced swimming test, without affecting general locomotor activity in the open-field test. researchgate.netnih.gov These findings suggest a specific antidepressant-like effect rather than a general stimulant effect. nih.gov

In models of chronic stress, such as the chronic unpredictable mild stress (CUMS) paradigm, Gypenoside XVII has been shown to reverse depressive-like symptoms. researchgate.netnih.govnih.govresearchgate.net Mice subjected to CUMS exhibit behaviors like anhedonia (a core symptom of depression), which can be measured by a reduced preference for sucrose (B13894). Treatment with Gypenoside XVII significantly attenuated this deficit, restoring sucrose preference. researchgate.netnih.gov

Physiologically, Gypenoside XVII has been shown to alleviate the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the body's stress response system. researchgate.netnih.govnih.govresearchgate.net It significantly reduced the elevated serum corticosterone (B1669441) levels that are typically induced by acute stress, indicating a regulatory effect on the stress response. researchgate.netnih.gov The underlying mechanism for these antidepressant-like effects is believed to be linked to its anti-inflammatory actions in the brain, particularly the inhibition of the complement C3/C3aR/STAT3/cytokine signaling pathway in the prefrontal cortex. researchgate.netnih.govresearchgate.netmdpi.com

Table 3: Summary of Gypenoside XVII's Effects in Preclinical Models of Affective and Stress-Related Behavior

Behavioral Test/Model Parameter Effect of Gypenoside XVII Reference(s)
Tail Suspension Test Immobility time Significantly decreased researchgate.netnih.gov
Forced Swimming Test Immobility time Significantly decreased researchgate.netnih.gov
Sucrose Preference Test (CUMS model) Sucrose preference Significantly attenuated the reduction researchgate.netnih.gov
Acute Stress Serum corticosterone levels Significantly alleviated hyperactivity researchgate.netnih.govnih.govresearchgate.net
Open-Field Test Locomotor activity (crossings, rearings) No significant effect nih.gov

Research on Anti-inflammatory and Immunomodulatory Activities

Regulation of Inflammatory Mediators and Cytokine Expression

Gypenoside XVII exhibits potent anti-inflammatory properties by directly regulating the expression and production of key inflammatory molecules. researchgate.netmdpi.comresearchgate.net Its activity has been demonstrated in various in vitro and in vivo models. In lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages, Gypenoside XVII significantly inhibits the generation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.comresearchgate.net In fact, its inhibitory effect on these cytokines was found to be more potent than its precursor, ginsenoside Rb1. mdpi.comresearchgate.net

In a mouse model of acute inflammation induced by xylene, Gypenoside XVII demonstrated a strong, dose-dependent inhibition of ear swelling and significantly reduced the production of TNF-α and IL-6 in the inflamed tissue. mdpi.com

The mechanism for this broad anti-inflammatory activity is linked to the modulation of specific signaling pathways. As observed in neurological models, Gypenoside XVII effectively inhibits the C3aR/STAT3 signaling cascade in the prefrontal cortex of stressed mice. researchgate.netmdpi.comresearchgate.net This inhibition prevents the downstream transcription and release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. researchgate.netmdpi.comresearchgate.net By suppressing this pathway, Gypenoside XVII effectively dampens the inflammatory response at a molecular level. researchgate.netmdpi.com These findings underscore its potential as a regulator of cytokine expression in inflammatory conditions. researchgate.netmdpi.comresearchgate.net

Modulation of Macrophage Polarization and Immune Cell Responses

Macrophages are highly plastic immune cells that can polarize into different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2), in response to environmental cues. nih.gov The ability to modulate this polarization is a key therapeutic strategy for inflammatory diseases. While research on other gypenosides, such as Gypenoside LXXV, has more directly shown the capacity to reprogram M1 macrophages towards an M2-like phenotype, studies on Gypenoside XVII point towards a significant inhibitory effect on pro-inflammatory macrophage responses. researchgate.netacs.org

In a model using THP-1 macrophage-derived foam cells, which are critical in the development of atherosclerosis, Gypenoside XVII was shown to alleviate inflammatory responses induced by oxidized low-density lipoprotein (ox-LDL). nih.gov This was associated with the modulation of the miR-182-5p/HDAC9 signaling pathway. nih.gov By inhibiting these inflammatory responses, Gypenoside XVII helps to reduce a key pathological event driven by macrophages. nih.gov

Furthermore, in LPS-induced RAW 264.7 macrophages, Gypenoside XVII strongly suppresses the production of nitric oxide (NO), a key inflammatory mediator produced by M1-like macrophages. mdpi.comresearchgate.net This inhibition of inflammatory mediators, coupled with its ability to reduce pro-inflammatory cytokine secretion, indicates that Gypenoside XVII can effectively modulate macrophage-driven inflammation, pushing the response away from a persistent, pro-inflammatory state. mdpi.comresearchgate.netnih.gov

Mechanisms of Immune Checkpoint Pathway Modulation

Preclinical research indicates that Gypenoside XVII can modulate immune checkpoint pathways, which are crucial in cancer immunotherapy. In studies involving gastric cancer cells, gypenosides have been shown to inhibit the transcription of Programmed Death-Ligand 1 (PD-L1). frontiersin.orgresearchgate.net This effect is achieved by binding to and reducing the phosphorylation of STAT3, a key transcription factor for PD-L1. frontiersin.orgresearchgate.net By downregulating PD-L1 expression on cancer cells, Gypenoside XVII may enhance the antitumor capabilities of T cells. frontiersin.orgresearchgate.net Co-culture experiments demonstrated that gastric cancer cells treated with gypenosides led to an enhanced antitumor response from primary mouse CD8+ T cells. frontiersin.orgresearchgate.net Animal models of gastric cancer further confirmed that treatment significantly downregulated the expression of PD-L1. frontiersin.orgresearchgate.net These findings suggest a potential mechanism for Gypenoside XVII in cancer treatment by interfering with the PD-1/PD-L1 immune checkpoint axis. frontiersin.org

Research on Antioxidant Properties

Gypenoside XVII has demonstrated significant efficacy in mitigating oxidative stress in various preclinical models. A primary indicator of oxidative damage is the level of malondialdehyde (MDA), a product of lipid peroxidation. In studies using ApoE-/- mice, a model for atherosclerosis, Gypenoside XVII treatment led to a notable decrease in serum MDA levels. caymanchem.comsemanticscholar.org Similarly, in models of myocardial ischemia-reperfusion injury, the compound reduced MDA content. researchgate.net Research on human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (Ox-LDL) also showed that Gypenoside XVII could lower MDA levels, indicating a protective effect against oxidative damage at a cellular level. semanticscholar.org The compound's ability to reduce reactive oxygen species (ROS) production is a key part of this protective action. semanticscholar.orgnih.gov

Table 1: Effect of Gypenoside XVII on Oxidative Stress Markers
Preclinical ModelKey Oxidative Stress ParameterObserved EffectReference
ApoE-/- Mice (Atherosclerosis)Malondialdehyde (MDA)Significantly decreased caymanchem.comsemanticscholar.org
Rat Hearts (Myocardial I/R)Malondialdehyde (MDA)Reduced researchgate.net
HUVECs exposed to Ox-LDLReactive Oxygen Species (ROS)Inhibited production semanticscholar.org
ARPE-19 Cells exposed to H2O2Reactive Oxygen Species (ROS), Malondialdehyde (MDA)Significantly decreased nih.gov

In addition to directly mitigating oxidative damage, Gypenoside XVII strengthens the body's own antioxidant capabilities. It achieves this by increasing the activity and expression of key endogenous antioxidant enzymes. In preclinical studies on ApoE-/- mice, treatment with Gypenoside XVII resulted in elevated serum levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). caymanchem.comsemanticscholar.org Similar enhancements of SOD and CAT activity were observed in models of myocardial ischemia-reperfusion injury. researchgate.net Mechanistic studies in HUVECs revealed that Gypenoside XVII reversed the Ox-LDL-induced decrease in SOD, GPx, and CAT activities. semanticscholar.org This effect is linked to the activation of the Nrf2/ARE pathway, a critical signaling cascade in the cellular antioxidant response. semanticscholar.orgnih.gov Gypenoside XVII has been shown to promote the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), further contributing to its antioxidant effects. semanticscholar.org

Table 2: Enhancement of Endogenous Antioxidant Enzymes by Gypenoside XVII
Preclinical ModelEnzymeObserved EffectReference
ApoE-/- Mice (Atherosclerosis)Superoxide Dismutase (SOD)Increased serum levels caymanchem.comsemanticscholar.org
Glutathione Peroxidase (GPx)Increased serum levels caymanchem.comsemanticscholar.org
Catalase (CAT)Increased serum levels caymanchem.comsemanticscholar.org
Mice (Myocardial I/R)Superoxide Dismutase (SOD)Activated researchgate.net
Catalase (CAT)Activated researchgate.net

Research on Cardioprotective Effects

Gypenoside XVII has shown significant cardioprotective properties in preclinical models of myocardial ischemia-reperfusion (I/R) injury. In isolated Langendorff-perfused rat hearts subjected to I/R, treatment with Gypenoside XVII was found to inhibit myocardial apoptosis, reduce cardiac dysfunction, and improve the recovery of contractile function. koreascience.krnih.gov The compound's protective mechanisms involve the inhibition of endoplasmic reticulum (ER) stress and the subsequent mitochondrial injury that it induces. researchgate.netkoreascience.krnih.gov By delaying the onset of ER stress, Gypenoside XVII helps preserve mitochondrial function, evidenced by reduced mitochondrial permeability transition pore opening and decreased reactive oxygen species production. researchgate.netkoreascience.krnih.gov These cardioprotective effects are regulated through the activation of the PI3K/Akt and p38 signaling pathways. researchgate.netkoreascience.kr Studies in mouse models of myocardial I/R also showed that Gypenoside XVII improved cardiac function and reduced myocardial infarct size. researchgate.net

Table 3: Cardioprotective Effects of Gypenoside XVII in Myocardial I/R Injury Models
ModelParameterFindingReference
Langendorff-Perfused Rat HeartsCardiac ContractilityImproved recovery koreascience.krnih.gov
Myocardial ApoptosisInhibited koreascience.krnih.gov
ER Stress & Mitochondrial InjuryInhibited koreascience.krnih.gov
Mouse Myocardial I/R ModelCardiac FunctionSignificantly improved researchgate.net
Myocardial Infarct SizeReduced researchgate.net

Gypenoside XVII has been investigated for its potential to combat atherosclerosis, a key underlying cause of cardiovascular disease. In studies utilizing ApoE-/- mice fed a high-fat diet, a standard model for atherosclerosis research, Gypenoside XVII treatment significantly attenuated the progression of the disease. caymanchem.comsemanticscholar.org The compound was observed to decrease the area of atherosclerotic plaques in the aorta and reduce lipid deposition within the aortic sinus. caymanchem.comsemanticscholar.org The anti-atherosclerotic effects of Gypenoside XVII are attributed to its ability to reduce endothelial apoptosis and oxidative stress. caymanchem.comjst.go.jp Mechanistic studies have revealed that these effects are mediated, at least in part, through the estrogen receptor α (ERα)-mediated PI3K/Akt pathway, highlighting its function as a potential phytoestrogen. semanticscholar.org

Modulation of Endothelial Cell Function

Gypenoside XVII has demonstrated significant protective effects on endothelial cells, which are critical to cardiovascular health. Research indicates that this compound can shield these cells from injury induced by oxidative stress and inflammation. In preclinical in vitro studies using human umbilical vein endothelial cells (HUVECs), Gypenoside XVII was found to mitigate the toxic effects of oxidized low-density lipoprotein (Ox-LDL), a key factor in the development of atherosclerosis. medchemexpress.comnih.govmdpi.com Pre-treatment with Gypenoside XVII dose-dependently protected HUVECs from Ox-LDL-induced damage and apoptosis. medchemexpress.comtaiclone.com

The protective mechanism of Gypenoside XVII involves the modulation of several key signaling pathways. It has been shown to act via the estrogen receptor alpha (ERα), initiating a cascade that involves the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govmdpi.comsemanticscholar.orgjst.go.jp Activation of this pathway helps to preserve endothelial cell integrity and function. Furthermore, Gypenoside XVII influences nitric oxide (NO) bioavailability, a crucial molecule for vasodilation and endothelial health. Studies on the broader class of gypenosides suggest they can induce endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in blood vessels, which helps maintain normal vascular tone. jst.go.jp

In addition to its protective roles against oxidative stress, Gypenoside XVII exhibits anti-inflammatory properties within the endothelium. It can reduce the expression of pro-inflammatory mediators, thereby preventing the inflammatory cascade that contributes to endothelial dysfunction and the progression of atherosclerotic plaques. frontiersin.orgresearchgate.net This is achieved, in part, by regulating pathways such as the nuclear factor kappa B (NF-κB) pathway, which is central to the inflammatory response in endothelial cells. mdpi.com

Table 1: Summary of Preclinical Research on Gypenoside XVII and Endothelial Function

Model/System Key Findings Implicated Pathway/Mechanism Reference(s)
Human Umbilical Vein Endothelial Cells (HUVECs) Protected against Ox-LDL-induced apoptosis and cytotoxicity. Estrogen Receptor α (ERα), PI3K/Akt Pathway medchemexpress.comnih.govmdpi.comsemanticscholar.org
Human Umbilical Vein Endothelial Cells (HUVECs) Inhibited Ox-LDL-induced generation of reactive oxygen species (ROS). Antioxidant effects via ERα/PI3K/Akt mdpi.comsemanticscholar.org
Animal Models (High Choline-Fed Mice) A saponin-enriched fraction containing Gypenoside XVII increased serum levels of eNOS and NO. Promotion of NO synthesis jst.go.jp

Research on Metabolic Regulatory Activities

Gypenoside XVII has been identified as a potent regulator of lipid metabolism in various preclinical models, suggesting its potential role in managing dyslipidemia and related metabolic disorders. Studies involving animal models of atherosclerosis and hyperlipidemia have consistently shown the lipid-lowering effects of this compound. nih.gov

In high-fat diet-fed apolipoprotein E-deficient (ApoE−/−) mice, a standard model for atherosclerosis research, administration of Gypenoside XVII resulted in a significant reduction in serum levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). medchemexpress.comnih.govtaiclone.com These findings highlight its ability to correct adverse lipid profiles that are major risk factors for cardiovascular disease. Furthermore, research on gypenoside extracts, of which Gypenoside XVII is a key component, has demonstrated a marked decrease in plasma triglycerides in rats with induced hyperlipidemia. researchgate.netualberta.ca One study showed that a gypenoside extract reduced triglyceride levels by up to 85% and total cholesterol by 44% after chronic administration. researchgate.netualberta.ca

The mechanisms underlying these effects involve the modulation of key pathways in lipid homeostasis. Gypenosides have been found to influence hepatic lipid metabolism, including processes of cholesterol synthesis and fatty acid metabolism. nih.gov Research suggests that gypenosides can inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. taylorandfrancis.com Additionally, gypenosides have been shown to reverse the inhibition of lipoprotein lipase (B570770) (LPL) activity, an enzyme crucial for breaking down triglycerides from lipoproteins, thereby facilitating their clearance from the circulation. ualberta.ca By targeting these fundamental pathways, Gypenoside XVII helps to decrease lipid accumulation and prevent the progression of conditions like nonalcoholic fatty liver disease (NAFLD) and atherosclerosis. nih.govdoi.org

Table 2: Effects of Gypenoside XVII and Related Saponins (B1172615) on Lipid Profiles in Preclinical Models

Animal Model Treatment Key Findings on Lipid Profile Reference(s)
ApoE−/− Mice (High-Fat Diet) Gypenoside XVII Significantly decreased serum Total Cholesterol (TC) and LDL-Cholesterol (LDL-C). medchemexpress.comnih.govtaiclone.comcaymanchem.com
Rats (Poloxamer P407-induced hyperlipidemia) Gypenoside Extract Reduced triglycerides by 53% (acute) and 85% (chronic); Reduced total cholesterol by 10% (acute) and 44% (chronic). researchgate.netualberta.ca
Rats (High-Fat Diet) Gypenoside Aglycones Significantly reduced serum TC, Triglycerides (TG), and LDL-C. doi.org

Key Signaling Cascade Modulation

Gypenoside XVII exerts its biological effects by interacting with and modulating several critical signaling pathways. These interactions can lead to a cascade of downstream events that influence cellular processes such as apoptosis, inflammation, oxidative stress, and cell survival.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Gypenoside XVII has been shown to activate this pathway in various cellular contexts, contributing to its protective effects. In neuronal cells, pretreatment with Gypenoside XVII activates the PI3K/Akt pathways, which is a key mechanism in its neuroprotective action against amyloid-beta-induced toxicity. This activation is often linked to the estrogen receptor, suggesting a potential mechanism for its phytoestrogenic effects.

In the context of atherosclerosis, Gypenoside XVII mitigates the toxic effects of oxidized low-density lipoprotein (Ox-LDL) on human umbilical vein endothelial cells (HUVECs) by increasing antioxidant defense through the ERα/PI3K/Akt pathway. Research in gastric cancer cells has demonstrated that gypenosides can induce apoptosis by inhibiting the PI3K/AKT/mTOR pathway. Molecular docking studies have further revealed that gypenosides can bind effectively to key proteins in this pathway, such as PI3K, AKT, and mTOR.

Cellular ModelEffect of Gypenoside XVIIDownstream ConsequencesReference
PC12 cells (neuronal)Activation of PI3K/AktNeuroprotection against Aβ25-35-induced toxicity
HUVECs (endothelial)Activation of ERα/PI3K/AktIncreased antioxidant defense against Ox-LDL
Gastric cancer cellsInhibition of PI3K/AKT/mTORInduction of apoptosis
Bladder cancer cellsInactivation of PI3K/AKT/mTORInduction of apoptosis

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Studies have indicated that gypenosides can inhibit the activation of NF-κB. This inhibition is a key mechanism underlying the anti-inflammatory properties of these compounds. In lipopolysaccharide (LPS)-stimulated macrophage cells, gypenosides have been shown to significantly inhibit the nuclear translocation of NF-κB. This is achieved by down-regulating the phosphorylation of upstream IκB kinase.

In the context of osteoclastogenesis, gypenosides have been found to inhibit the RANKL-induced activation of NF-κB in bone marrow macrophages, suggesting a potential role in treating osteoclast-related diseases like osteoporosis.

Cellular ModelEffect of Gypenoside XVIIDownstream ConsequencesReference
RAW264.7 macrophagesInhibition of NF-κB nuclear translocationReduced expression of proinflammatory mediators
Bone marrow macrophagesInhibition of RANKL-induced NF-κB activationSuppression of osteoclast differentiation

The Nrf2/ARE/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Gypenoside XVII has been identified as a potent activator of this pathway. In neuronal cells, Gypenoside XVII induces the nuclear translocation of Nrf2, which in turn augments the antioxidant responsive element enhancer activity and upregulates the expression and activity of Heme Oxygenase-1 (HO-1). This activation is crucial for its protective effects against oxidative stress-induced neurotoxicity.

The activation of the Nrf2/HO-1 pathway by various natural compounds, including ginsenosides (B1230088) which are structurally similar to gypenosides, has been shown to be a critical defense mechanism against oxidative stress-mediated cellular damage in various cell types, including retinal pigment epithelial cells. The activation of this pathway by phytochemicals is considered a potential strategy for cancer chemoprevention.

Cellular ModelEffect of Gypenoside XVIIDownstream ConsequencesReference
PC12 cells (neuronal)Induction of Nrf2 nuclear translocation, increased HO-1 expression and activityProtection against Aβ25-35-induced oxidative stress, apoptosis, and autophagic cell death

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Gypenoside XVII has been shown to inhibit GSK-3β activity. This inhibition is part of the signaling cascade initiated by the activation of the PI3K/Akt pathway and contributes to the neuroprotective effects of Gypenoside XVII. The regulation of GSK-3β is a complex process, with its activity being influenced by phosphorylation and its interaction with other proteins within cellular complexes. In the context of bone remodeling, GSK-3β is a pivotal regulator in multiple signaling networks involved in osteoclastogenesis.

Cellular ModelEffect of Gypenoside XVIIUpstream RegulatorDownstream ConsequencesReference
PC12 cells (neuronal)Inhibition of GSK-3βPI3K/Akt pathway activationNeuroprotection

The STAT3 pathway is involved in cell growth, survival, and differentiation, and its dysregulation is often associated with cancer and inflammatory diseases. Gypenoside XVII has been found to inhibit the STAT3 signaling pathway. In a mouse model of stress-induced depression, Gypenoside XVII was shown to produce antidepressant-like effects by inhibiting the complement C3/C3aR/STAT3/cytokine signaling in the prefrontal cortex. This inhibition led to a decrease in the activation of microglia and the expression of proinflammatory cytokines. Network pharmacology analysis has also suggested that STAT3 is a potential target for the anti-cancer effects of gypenosides.

In Vivo ModelEffect of Gypenoside XVIIDownstream ConsequencesReference
CUMS mice (prefrontal cortex)Inhibition of C3aR/STAT3 signaling, downregulation of pSTAT3Reduced microglial activation, decreased proinflammatory cytokines, antidepressant-like effects

The MAPK and ERK pathways are critical signaling cascades that regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis. The effect of gypenosides on these pathways appears to be context-dependent. In some studies, gypenosides have been shown to inhibit MAPK activation. For instance, in RANKL-stimulated bone marrow macrophages, gypenosides inhibited MAPK activation, contributing to the suppression of osteoclastogenesis. Similarly, in LPS-stimulated macrophages, gypenosides were found to down-regulate the phosphorylation of JNK and ERK, but not p38 MAPK.

Conversely, in a model of renal ischemia-reperfusion injury, gypenosides were demonstrated to activate ERK signaling, which was associated with a protective effect against renal cell apoptosis. In renal cell carcinoma, Gypenoside L and Gypenoside LI were found to inhibit proliferation by downregulating p-P38, p-MEK, and p-ERK.

Cellular/Animal ModelEffect of Gypenoside XVII/GypenosidesDownstream ConsequencesReference
Bone marrow macrophagesInhibition of RANKL-induced MAPK activationSuppression of osteoclast differentiation
RAW264.7 macrophagesDown-regulation of JNK and ERK phosphorylationAnti-inflammatory effects
Mice with renal ischemia-reperfusionActivation of ERK signalingProtection against renal cell apoptosis
Renal cell carcinoma cellsDownregulation of p-P38, p-MEK, and p-ERKInhibition of proliferation and induction of apoptosis

Receptor-Mediated Actions

Gypenoside XVII has been shown to interact with specific cellular receptors, thereby initiating downstream signaling cascades that influence cellular function.

Gypenoside XVII is recognized as a phytoestrogen, a plant-derived compound that exhibits estrogen-like activities. nih.gov Its structural similarity to estradiol allows it to bind to and activate estrogen receptors (ERs), particularly ERα. nih.gov This activation can trigger both genomic and non-genomic signaling pathways. nih.gov

Upon binding to ERα, Gypenoside XVII can initiate a signaling cascade involving the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov This pathway is crucial for cell survival and proliferation. The interaction between ERα and PI3K can lead to the activation of Akt, a serine/threonine kinase. nih.gov This activation, in turn, can influence downstream targets, contributing to the protective effects of Gypenoside XVII against cellular damage. nih.gov

Target ReceptorInteracting MoleculeDownstream Signaling PathwayKey Outcomes
Estrogen Receptor α (ERα)Gypenoside XVIIPI3K/AktActivation of pro-survival pathways

This table summarizes the interaction of Gypenoside XVII with the Estrogen Receptor α and its downstream effects.

Gypenoside XVII has been demonstrated to interact with the complement system, specifically by inhibiting the C3a receptor (C3aR). nih.govnih.gov The complement system is a part of the innate immune system, and its overactivation can lead to inflammation and tissue damage.

In the context of stress-induced conditions, the levels of complement component C3 and its receptor C3aR can become significantly elevated. nih.gov Gypenoside XVII has been shown to downregulate the expression of both C3 and C3aR. nih.gov This inhibition of the C3/C3aR axis disrupts the downstream signaling pathway involving STAT3 (Signal Transducer and Activator of Transcription 3). nih.govnih.govresearchgate.net By inhibiting the C3aR/STAT3 signaling cascade, Gypenoside XVII can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govmdpi.com This interaction plays a role in mitigating excessive synaptic pruning and microglial activation in the brain. nih.govnih.gov

Target ReceptorInteracting MoleculeDownstream Signaling PathwayKey Outcomes
Complement Receptor 3a (C3aR)Gypenoside XVIISTAT3Inhibition of pro-inflammatory cytokine release, reduction of microglial activation. nih.govmdpi.com

This table details the interaction of Gypenoside XVII with the Complement Receptor 3a and the subsequent signaling cascade.

Regulation of Gene Expression and Non-coding RNAs

Gypenoside XVII influences cellular processes by modulating the expression of both protein-coding genes and non-coding RNAs, such as microRNAs.

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. Gypenoside XVII has been found to modulate the expression of specific miRNAs, thereby influencing their target genes and associated pathways.

One key miRNA regulated by Gypenoside XVII is miR-21. nih.gov In the context of spinal cord injury, the expression of miR-21 is typically downregulated. nih.gov Treatment with Gypenoside XVII has been shown to upregulate the expression of miR-21. nih.gov This upregulation of miR-21 is critical for the neuroprotective effects of Gypenoside XVII, as it leads to the inactivation of the PTEN/AKT/mTOR pathway, which is involved in neuronal apoptosis and inflammation. nih.gov Inhibition of miR-21 has been shown to abolish the protective effects of Gypenoside XVII. nih.gov

MicroRNAEffect of Gypenoside XVIITarget PathwayKey Outcomes
miR-21UpregulationPTEN/AKT/mTORSuppression of neuronal apoptosis and inflammation. nih.gov

This table illustrates the regulatory effect of Gypenoside XVII on miR-21 and its impact on a key signaling pathway.

Gypenoside XVII can directly influence the transcription of specific genes, thereby altering cellular functions. A primary example of this is its effect on Transcription Factor EB (TFEB).

TFEB is a master regulator of lysosomal biogenesis and autophagy. nih.govnih.govmdpi.com Gypenoside XVII activates TFEB, leading to its translocation from the cytoplasm to the nucleus. nih.govresearchgate.net In the nucleus, TFEB promotes the expression of a wide range of genes involved in the autophagy-lysosome pathway. nih.gov This activation of TFEB by Gypenoside XVII enhances the clearance of cellular waste and aggregated proteins. nih.gov The mechanism of TFEB activation by Gypenoside XVII involves the release of TFEB from its inhibitory complex with 14-3-3 proteins. nih.gov

Target GeneEffect of Gypenoside XVIIFunction of Gene ProductKey Outcomes
TFEBActivation and nuclear translocationMaster regulator of lysosomal biogenesis and autophagyEnhanced clearance of cellular debris and protein aggregates. nih.govnih.gov

This table summarizes the transcriptional regulation of TFEB by Gypenoside XVII and the resulting cellular outcomes.

Cellular Organelle Homeostasis Modulation

The primary mechanism through which Gypenoside XVII modulates organelle homeostasis is by enhancing lysosome biogenesis and autophagy flux. nih.govresearchgate.net As mentioned previously, the activation of TFEB by Gypenoside XVII leads to an increase in the number and function of lysosomes. nih.gov This, in turn, improves the efficiency of autophagy, the cellular process responsible for degrading and recycling damaged organelles and misfolded proteins. nih.gov

Furthermore, the regulation of intracellular calcium levels by gypenosides, a class of compounds to which Gypenoside XVII belongs, can also impact organelle homeostasis, particularly that of the endoplasmic reticulum (ER). nih.gov The ER is a key organelle involved in protein synthesis and calcium storage. nih.gov Perturbations in ER calcium homeostasis can trigger ER stress and apoptosis. nih.gov By influencing calcium signaling, gypenosides can modulate ER function and cellular fate. nih.gov

Cellular ProcessEffect of Gypenoside XVIIKey Organelles InvolvedKey Outcomes
Autophagy and Lysosomal BiogenesisEnhancementLysosomes, AutophagosomesImproved clearance of cellular waste, maintenance of cellular health. nih.gov
Calcium HomeostasisModulationEndoplasmic ReticulumRegulation of ER function and cell survival. nih.gov

This table outlines the modulation of cellular organelle homeostasis by Gypenoside XVII.

Elucidation of Molecular Mechanisms and Signaling Pathways of Gypenoside Xvii

Elucidation of Molecular Mechanisms and Signaling Pathways

Gypenoside XVII has been shown to exert significant protective effects by modulating the endoplasmic reticulum (ER) stress response, a critical cellular process that becomes dysregulated under pathological conditions such as ischemia-reperfusion (I/R) injury. Research indicates that Gypenoside XVII can inhibit the upregulation of key ER stress marker proteins that are typically induced by cellular stress.

In studies involving myocardial I/R injury, treatment with Gypenoside XVII has been found to significantly decrease the expression of glucose-regulated protein 78 (GRP78), a central regulator of the unfolded protein response (UPR). mdpi.com Furthermore, Gypenoside XVII has been observed to reduce the phosphorylation of protein kinase R-like endoplasmic reticulum kinase (PERK) and the expression of activating transcription factor 6 (ATF6) and C/EBP homologous protein (CHOP). mdpi.com The CHOP pathway, in particular, is a key mediator of ER stress-induced apoptosis, and its inhibition by Gypenoside XVII is a crucial aspect of its protective mechanism. mdpi.com

The cardioprotective effects of Gypenoside XVII are linked to the PI3K/AKT and P38 signaling pathways, which appear to control the compound's ability to delay the onset of ER stress. biorxiv.orgnih.gov By mitigating the activation of ER stress-associated proteins, Gypenoside XVII helps to prevent downstream apoptotic signaling and preserve cellular function. For instance, in renal I/R injury models, Gypenoside XVII pretreatment significantly decreased the expression of BIP (an alternative name for GRP78), p-PERK, and CHOP. mdpi.com This inhibition of the ER stress response contributes to the reduction of apoptosis and cellular damage.

Table 1: Effect of Gypenoside XVII on Key ER Stress Response Proteins

Protein Function in ER Stress Observed Effect of Gypenoside XVII
GRP78 (BIP) Master regulator of the UPR, binds to unfolded proteins. Decreased expression mdpi.commdpi.com
PERK ER stress sensor that, when activated, phosphorylates eIF2α. Decreased phosphorylation mdpi.com
ATF6 Transcription factor that upregulates ER chaperones. Decreased expression mdpi.com
CHOP Pro-apoptotic transcription factor induced by severe ER stress. Decreased expression mdpi.commdpi.com

The protective effects of Gypenoside XVII against ER stress are intrinsically linked to the preservation of mitochondrial integrity and function. Direct interactions and crosstalk between the ER and mitochondria are critical in determining cell fate during stress, and Gypenoside XVII appears to modulate this relationship to promote cell survival.

Studies have demonstrated that the inhibition of ER stress by Gypenoside XVII prevents subsequent mitochondrial injury. biorxiv.orgnih.govresearchgate.net This includes mitigating the opening of the mitochondrial permeability transition pore (mPTP), reducing the production of mitochondrial reactive oxygen species (ROS), and preserving mitochondrial respiratory function. biorxiv.org In the context of myocardial ischemia-reperfusion, apoptosis is often mediated by ER stress-associated mitochondrial injury, a process that Gypenoside XVII effectively counters. biorxiv.org

Table 2: Impact of Gypenoside XVII on Mitochondrial Parameters

Parameter Role in Mitochondrial Function Finding with Gypenoside XVII
mPTP Opening Induces mitochondrial swelling and apoptosis. Inhibited biorxiv.org
ROS Production Contributes to oxidative stress and cellular damage. Reduced biorxiv.org
Respiratory Function Essential for ATP production and cellular energy. Preserved biorxiv.org
Mfn2 Expression Promotes mitochondrial fusion. Improved mdpi.com
BAX Expression Pro-apoptotic protein that targets mitochondria. Inhibited mdpi.com

Gypenoside XVII plays a significant role in cellular clearance mechanisms by enhancing lysosome biogenesis and promoting efficient autophagy flux. This is particularly relevant in neurodegenerative disease models, such as Alzheimer's disease, where the clearance of protein aggregates is impaired.

The primary mechanism for this action is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. nih.gov Research has shown that Gypenoside XVII can promote the nuclear translocation of TFEB. nih.gov It achieves this by facilitating the release of TFEB from its complex with the 14-3-3 protein, allowing it to move into the nucleus and activate its target genes. nih.gov

Table 3: Gypenoside XVII's Influence on Autophagy and Lysosomal Markers

Marker Function Effect of Gypenoside XVII
TFEB Master transcriptional regulator of lysosome and autophagy genes. Nuclear translocation activated nih.gov
LAMP-1 Lysosomal membrane protein, marker for lysosome abundance. Upregulated nih.govnih.gov
LysoTracker Staining Indicates acidic organelles, primarily lysosomes. Increased nih.govnih.gov
LC3-II Marker for autophagosome formation. Increased conversion from LC3-I nih.gov
p62 Autophagy receptor, degraded during autophagy flux. Reduced expression nih.gov

Recent research has elucidated a specific role for Gypenoside XVII in the modulation of ion channels, particularly voltage-gated calcium channels. This activity is a key component of its neuroprotective effects, especially in the context of excitotoxicity.

A study investigating the compound's effect on the glutamatergic system revealed that Gypenoside XVII can dose-dependently decrease the release of the excitatory neurotransmitter glutamate (B1630785) from cortical nerve terminals. nih.govresearchgate.net The mechanism underlying this reduction in glutamate exocytosis involves the suppression of specific types of calcium channels. The inhibitory effect of Gypenoside XVII on glutamate release was abolished by the blockade of N- and P/Q-type voltage-gated Ca²⁺ channels. nih.govresearchgate.net

This suggests that Gypenoside XVII directly or indirectly inhibits the influx of calcium through these specific channels, a critical step that precedes the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By suppressing N- and P/Q-type Ca²⁺ channels, Gypenoside XVII effectively reduces glutamate exocytosis, thereby protecting against the neuronal damage caused by excessive glutamate receptor activation, a hallmark of excitotoxic injury. nih.govresearchgate.net

Advanced Methodologies in Gypenoside Xvii Research

In Vitro Experimental Models

In vitro models are fundamental for dissecting the molecular and cellular effects of Gypenoside XVII in a controlled environment. These systems allow for detailed mechanistic studies that are often not feasible in more complex living organisms.

Diverse Mammalian Cell Culture Systems for Mechanistic Studies

A wide array of mammalian cell lines has been employed to investigate the biological activities of Gypenoside XVII across different diseases. These include:

Cancer Cell Lines: The anti-cancer properties of gypenosides, including Gypenoside XVII, have been explored in various cancer cell lines. Studies have demonstrated that gypenosides can inhibit the growth and proliferation of cancer cells and induce apoptosis. dovepress.comdovepress.comresearchgate.net For instance, gypenosides have been shown to be effective against human gastric cancer cell lines HGC-27 and SGC-7901, esophageal cancer Eca-109 cells, and human colon cancer SW620 cells. frontiersin.orgnih.govresearchgate.net Research has also been conducted on cervical epidermoid carcinoma cells, oral cancer SAS cells, and human hepatoma HepG-2 and Huh-7 cells. dovepress.comdovepress.com The mechanisms often involve the induction of oxidative stress and the inhibition of critical signaling pathways like the PI3K/AKT/mTOR pathway. dovepress.comfrontiersin.org Furthermore, Gypenoside XVII's derivative, gypenoside LXXV, has shown anti-cancer activity against HeLa, B16, and MDA-MB231 cell lines. mdpi.com

Neuronal Cells: The neuroprotective effects of Gypenoside XVII have been extensively studied using neuronal cell models. For example, in PC12 cells, a rat pheochromocytoma cell line often used to model neurons, Gypenoside XVII has been shown to protect against amyloid-β (Aβ)-induced neurotoxicity and oxidative stress. caymanchem.comglpbio.commdpi.com It has also been found to induce the autophagic clearance of Aβ precursor protein. caymanchem.com In SH-SY5Y human neuroblastoma cells, Gypenoside XVII has been observed to regulate pathways related to mitochondrial autophagy. nih.gov Additionally, studies on rat cortical synaptosomes have revealed that Gypenoside XVII can reduce glutamate (B1630785) release, suggesting a role in mitigating excitotoxicity. mdpi.com

Immune Cells: The anti-inflammatory and immunomodulatory properties of Gypenoside XVII are investigated using various immune cell types. Murine RAW 264.7 macrophages are a common model to study inflammation, where Gypenoside XVII has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 induced by lipopolysaccharide (LPS). researchgate.netmdpi.comnih.gov The compound has also been studied in BV2 microglia, where it was found to alleviate LPS-induced inflammation. nih.govmdpi.com Furthermore, research involving primary mouse CD8+ T cells co-cultured with gastric cancer cells has demonstrated that gypenosides can enhance the anti-tumor immunity of T cells. frontiersin.orgnih.gov

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a key in vitro model for studying the cardiovascular effects of Gypenoside XVII. glpbio.comnih.govmdpi.commedchemexpress.commdpi.commedchemexpress.com Research has shown that Gypenoside XVII can protect HUVECs from oxidized low-density lipoprotein (Ox-LDL)-induced injury, a critical event in the development of atherosclerosis. glpbio.comnih.govmdpi.commedchemexpress.commdpi.commedchemexpress.com It achieves this by reducing oxidative stress and apoptosis. nih.govmdpi.comresearchgate.net The involvement of the estrogen receptor alpha (ERα)-mediated PI3K/Akt pathway has been identified in these protective effects. nih.govmdpi.com

Cardiomyocytes: The cardioprotective potential of Gypenoside XVII is often examined using cardiomyocyte cell lines. H9c2 cells, a cell line derived from rat heart tissue, are frequently used to model cardiac ischemia-reperfusion (I/R) injury. nih.govresearchgate.netfrontiersin.orgresearchgate.net Studies have shown that Gypenoside XVII can protect these cells from hypoxia/reoxygenation-induced death and reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov The mechanisms are thought to involve the suppression of endoplasmic reticulum (ER) stress and the regulation of mitochondrial function. nih.govresearchgate.net

Cell TypeSpecific Cell Line(s)Disease/Process StudiedKey FindingsCitations
Cancer Cells HGC-27, SGC-7901, Eca-109, SW620, SAS, HeLa, B16, MDA-MB231Gastric Cancer, Esophageal Cancer, Colon Cancer, Oral Cancer, Cervical CancerInhibition of proliferation, induction of apoptosis, enhancement of T-cell antitumor immunity. dovepress.comdovepress.comfrontiersin.orgnih.govresearchgate.netmdpi.com
Neuronal Cells PC12, SH-SY5Y, Rat Cortical SynaptosomesNeuroprotection, Alzheimer's Disease, ExcitotoxicityProtection against Aβ-induced toxicity, autophagic clearance of Aβ, reduction of glutamate release. caymanchem.comglpbio.commdpi.comnih.gov
Immune Cells RAW 264.7, BV2, Primary Mouse CD8+ T cellsInflammation, ImmunomodulationInhibition of pro-inflammatory cytokine production, alleviation of neuroinflammation, enhancement of anti-tumor immunity. frontiersin.orgnih.govresearchgate.netmdpi.comnih.govnih.govmdpi.com
Endothelial Cells HUVECsAtherosclerosis, Cardiovascular DiseaseProtection against Ox-LDL-induced injury, reduction of oxidative stress and apoptosis. glpbio.comnih.govmdpi.commedchemexpress.commdpi.commedchemexpress.com
Cardiomyocytes H9c2Ischemia-Reperfusion Injury, CardioprotectionProtection against hypoxia/reoxygenation-induced cell death, suppression of ER stress. nih.govresearchgate.netfrontiersin.orgresearchgate.net
Keratinocytes HaCaTPsoriasisAlleviation of hyperproliferation. all-imm.com
Epithelial Cells MLE-12, BEAS-2BAcute Lung Injury, Airway InflammationInhibition of inflammatory response. tandfonline.commdpi.com
Macrophages THP-1 derived, Peritoneal MacrophagesAtherosclerosis, ColitisEnhancement of cholesterol efflux, mitigation of inflammation, regulation of macrophage polarization. glpbio.comacs.org

Primary Cell Isolations for Specific Biological Contexts

In addition to established cell lines, research on Gypenoside XVII also utilizes primary cells isolated directly from tissues. This approach provides a more physiologically relevant context for studying the compound's effects. For example, primary mouse CD8+ T cells have been isolated from spleens to investigate the immunomodulatory effects of gypenosides in the context of cancer. frontiersin.orgnih.gov Co-culture experiments with these primary T cells and gastric cancer cells have shown that gypenoside treatment can enhance the T cells' ability to kill cancer cells. nih.gov Another example is the use of peritoneal macrophages isolated from mice to study the anti-inflammatory effects of related compounds in models of colitis. acs.org

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and physiological relevance of Gypenoside XVII in a living organism. These models are designed to mimic human diseases and conditions.

Disease-Specific Rodent Models for Efficacy Assessment

A variety of rodent models are used to assess the therapeutic efficacy of Gypenoside XVII in specific diseases:

Cancer Models: To evaluate the anti-tumor activity of gypenosides in a living system, subcutaneous transplanted tumor models in mice are frequently used. frontiersin.orgmeduniwien.ac.at For instance, a gastric cancer model using BALB/c mice has demonstrated that gypenoside administration can effectively inhibit tumor growth. frontiersin.orgnih.gov

Neurodegenerative Models: The neuroprotective effects of Gypenoside XVII have been validated in several neurodegenerative disease models. The transgenic APP/PS1 mouse model of Alzheimer's disease is used to show that Gypenoside XVII can prevent the formation of Aβ plaques and improve cognitive deficits. caymanchem.comresearchgate.netresearchgate.net A rat model of glutamate excitotoxicity induced by kainic acid has been used to demonstrate the compound's ability to prevent seizures and neuronal cell injury. mdpi.comresearchgate.net Additionally, a mouse model of Parkinson's disease has been mentioned in the context of gypenoside research. google.com

Inflammatory Models: The anti-inflammatory properties of Gypenoside XVII have been assessed in models such as the xylene-induced mouse ear edema model, which is an acute inflammation model. researchgate.netmdpi.com Studies have shown that Gypenoside XVII has better anti-inflammatory activity than its precursor, ginsenoside Rb1, in this model. mdpi.com A mouse model of colitis is also used to study the anti-inflammatory effects of related gypenosides. acs.org

Cardiovascular Disease Models: The ApoE-deficient (ApoE-/-) mouse model, which spontaneously develops atherosclerosis, is a key model for studying the cardiovascular benefits of Gypenoside XVII. caymanchem.comglpbio.comnih.govmdpi.commedchemexpress.commdpi.commedchemexpress.com In these mice, Gypenoside XVII has been shown to decrease lipid deposition, reduce aortic plaque area, and increase antioxidant enzyme levels. caymanchem.comnih.govmdpi.com Langendorff-perfused rat hearts are used as an ex vivo model to study ischemia-reperfusion injury, where Gypenoside XVII has been shown to improve cardiac function and reduce myocardial cell death. nih.govresearchgate.net

Stress Models: The effects of Gypenoside XVII on stress have been investigated using the chronic unpredictable mild stress (CUMS) mouse model of depression. nih.govmdpi.comresearchgate.net In this model, Gypenoside XVII has been shown to attenuate depression-like behaviors and inhibit the activation of microglia. nih.govmdpi.comresearchgate.net

Model TypeSpecific ModelDisease/ConditionKey FindingsCitations
Cancer Models Subcutaneous transplanted tumor model (BALB/c mice)Gastric CancerInhibition of tumor growth. frontiersin.orgnih.govmeduniwien.ac.at
Neurodegenerative Models Transgenic APP/PS1 mouse model, Kainic acid-induced excitotoxicity rat model, Mouse model of Parkinson's diseaseAlzheimer's Disease, Excitotoxicity, Parkinson's DiseasePrevention of Aβ plaque formation, improvement of cognitive deficits, prevention of seizures and neuronal injury. caymanchem.commdpi.comresearchgate.netresearchgate.netgoogle.com
Inflammatory Models Xylene-induced mouse ear edema model, Mouse model of colitisAcute Inflammation, ColitisPotent anti-inflammatory activity. researchgate.netmdpi.comacs.org
Cardiovascular Disease Models ApoE-/- mouse model, Langendorff-perfused rat heart modelAtherosclerosis, Ischemia-Reperfusion InjuryReduction of atherosclerotic lesions, improved cardiac function. caymanchem.comglpbio.comnih.govmdpi.commedchemexpress.commdpi.commedchemexpress.comnih.govresearchgate.net
Stress Models Chronic unpredictable mild stress (CUMS) mouse modelDepressionAttenuation of depression-like behaviors, inhibition of microglial activation. nih.govmdpi.comresearchgate.net
Spinal Cord Injury Models Mechanical compression-induced spinal cord injury mouse modelSpinal Cord InjuryReduction of spinal cord edema and neuronal apoptosis. caymanchem.comspandidos-publications.com
Diabetic Complication Models db/db mouse model of early diabetic retinopathyDiabetic RetinopathyMaintenance of retinal permeability and structure, reduction of retinal apoptosis. caymanchem.com
Autoimmune Models Experimental autoimmune optic neuritis (EAON) mouse modelOptic NeuritisAlleviation of neurodegeneration. nih.gov

Genetic Manipulation Models for Pathway Validation

Molecular and Cellular Biological Techniques

A wide range of molecular and cellular biology techniques are employed to investigate the mechanisms of action of Gypenoside XVII at a subcellular level. These techniques are crucial for identifying the molecular targets and signaling pathways modulated by the compound.

Commonly used techniques include:

Western Blotting: To quantify the expression levels of specific proteins. This technique has been used to measure changes in proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3), signaling pathways (e.g., PI3K, Akt, mTOR, ERα), and inflammation (e.g., p-p65). frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netall-imm.comtandfonline.comacs.org

Polymerase Chain Reaction (PCR): To measure the expression levels of specific genes at the mRNA level. This is used to assess changes in genes related to inflammation and other cellular processes. nih.govnih.govall-imm.comspandidos-publications.com

Flow Cytometry: To analyze cell populations, for example, to quantify apoptosis. frontiersin.orgnih.govnih.gov

Immunofluorescence and Immunohistochemistry: To visualize the localization and expression of specific proteins within cells and tissues. This has been used to examine markers of microglia activation (Iba1) and apoptosis (TUNEL). frontiersin.orgnih.govnih.govall-imm.comacs.org

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in cell culture supernatants or biological fluids. researchgate.netnih.govall-imm.com

Cell Viability Assays (e.g., MTT, CCK-8): To assess the cytotoxic or protective effects of Gypenoside XVII on different cell types. frontiersin.orgnih.govmedchemexpress.comnih.govall-imm.com

Reporter Gene Assays: To study the activity of specific transcription factors or signaling pathways.

These techniques, in combination with the in vitro and in vivo models, provide a comprehensive approach to understanding the multifaceted pharmacological properties of Gypenoside XVII.

Gene and Protein Expression Analysis

The investigation of Gypenoside XVII's (GP-17) molecular mechanisms heavily relies on a suite of advanced techniques to analyze gene and protein expression. These methods provide critical insights into how GP-17 modulates cellular pathways at the most fundamental levels.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a cornerstone technique used to quantify messenger RNA (mRNA) levels, offering a direct measure of gene expression. In studies of GP-17, RT-qPCR has been employed to assess the expression of various genes involved in inflammation, apoptosis, and cellular signaling pathways. For instance, research has utilized RT-qPCR to measure the mRNA expression of proinflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in response to GP-17 treatment in various cell and animal models. nih.govresearchgate.net It has also been used to detect changes in the expression of genes related to the PI3K/AKT/mTOR signaling pathway. researchgate.net

Western Blot analysis is an indispensable tool for detecting and quantifying specific proteins. This technique has been extensively used in GP-17 research to verify the findings of gene expression studies at the protein level. For example, Western blotting has confirmed that GP-17 can modulate the protein levels of key signaling molecules such as phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and components of the STAT3 signaling pathway. nih.govresearchgate.netspandidos-publications.com It has also been instrumental in examining the expression of proteins involved in apoptosis, such as cleaved caspase-3, and those related to oxidative stress, like Heme Oxygenase-1 (HO-1) and Nrf2. mdpi.com

Immunofluorescence offers a visual approach to localizing proteins within cells and tissues. This technique has been pivotal in demonstrating the cellular distribution of target proteins affected by GP-17. Studies have used immunofluorescence to show GP-17's effect on the expression and localization of proteins like BNIP3 in neuronal cells and C3aR in microglia. nih.govnih.gov This method provides spatial context to the quantitative data obtained from Western blotting and RT-qPCR.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of proteins and other molecules in biological fluids and cell culture supernatants. In the context of GP-17 research, ELISA has been crucial for measuring the levels of secreted inflammatory cytokines such as IL-6 and TNF-α, as well as markers of oxidative stress. nih.govnih.govnih.gov This has allowed researchers to assess the systemic or localized inflammatory and oxidative responses modulated by GP-17.

The following table summarizes the application of these techniques in Gypenoside XVII research:

Table 1: Application of Gene and Protein Expression Analysis Techniques in Gypenoside XVII Research

Technique Application in Gypenoside XVII Research Key Findings Citations
RT-qPCR Quantification of mRNA levels of inflammatory cytokines and signaling pathway components. Modulation of IL-1β, IL-6, TNF-α, and PI3K/AKT/mTOR pathway gene expression. nih.govresearchgate.netresearchgate.net
Western Blot Detection and quantification of specific proteins and their phosphorylated forms. Regulation of p-AKT, p-mTOR, STAT3, cleaved caspase-3, HO-1, and Nrf2 protein levels. nih.govresearchgate.netspandidos-publications.commdpi.com
Immunofluorescence Visualization and localization of proteins within cells and tissues. Demonstrated effects on BNIP3 and C3aR expression and localization. nih.govnih.gov
ELISA Measurement of secreted proteins and other molecules in biological samples. Quantification of inflammatory cytokines (IL-6, TNF-α) and oxidative stress markers. nih.govnih.govnih.gov

Protein-Protein Interaction and Binding Assays

Understanding how Gypenoside XVII influences cellular functions often requires delving into the intricate network of protein-protein interactions (PPIs). While direct PPI and binding assay data for Gypenoside XVII are still emerging, the broader research on gypenosides provides a framework for these investigations. Techniques such as co-immunoprecipitation (Co-IP) and pull-down assays are standard methods to identify and validate interactions between proteins. For example, in the context of pathways modulated by gypenosides, these assays could be used to confirm whether GP-17 affects the binding of a key signaling protein to its downstream effector.

Surface Plasmon Resonance (SPR) is another powerful technique that can be used to study the binding kinetics and affinity between a small molecule like GP-17 and its protein target in real-time, without the need for labeling. This would provide quantitative data on the direct interaction, such as binding and dissociation rates. While specific studies applying these techniques directly to Gypenoside XVII are not yet prevalent in the provided search results, they represent the next logical step in elucidating its precise molecular targets and mechanisms of action.

Flow Cytometry for Cell Cycle, Apoptosis, and Phenotypic Analysis

By staining cells with fluorescent dyes that bind to DNA, researchers can use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on gypenosides, the family of compounds to which GP-17 belongs, have shown that they can induce cell cycle arrest, often in the G0/G1 phase, in cancer cells. iiarjournals.orgmedicinacomplementar.com.br This is a critical mechanism for inhibiting cancer cell proliferation.

Flow cytometry is also a primary method for quantifying apoptosis. Using assays like Annexin V/Propidium Iodide (PI) staining, researchers can distinguish between healthy, early apoptotic, and late apoptotic or necrotic cells. Several studies have utilized flow cytometry to demonstrate that gypenosides, and by extension potentially GP-17, can induce apoptosis in various cancer cell lines. iiarjournals.orgmedicinacomplementar.com.br This apoptotic induction is a key aspect of its potential anti-cancer properties. Furthermore, flow cytometry can be used for phenotypic analysis, identifying and quantifying specific cell populations based on surface or intracellular markers, such as analyzing microglial activation markers. acs.org

The following table details the use of flow cytometry in research on gypenosides:

Table 2: Flow Cytometry Applications in Gypenoside Research

Analysis Type Method Key Findings Citations
Cell Cycle Analysis DNA content staining (e.g., Propidium Iodide) Gypenosides can induce G0/G1 phase cell cycle arrest in cancer cells. iiarjournals.orgmedicinacomplementar.com.br
Apoptosis Analysis Annexin V/PI staining Gypenosides induce apoptosis in various cancer cell lines. iiarjournals.orgmedicinacomplementar.com.br
Phenotypic Analysis Fluorescent antibody staining for cell markers Can be used to analyze specific cell populations, such as activated microglia. acs.org

Advanced Imaging Techniques for Cellular Processes

To visualize the dynamic cellular processes influenced by Gypenoside XVII, researchers employ a range of advanced imaging techniques.

Confocal Microscopy provides high-resolution, optically "sectioned" images of fluorescently labeled cells, allowing for the detailed three-dimensional reconstruction of cellular structures. This is particularly useful for co-localization studies, to see if two or more proteins are present in the same subcellular location, suggesting a potential interaction.

Transmission Electron Microscopy (TEM) offers ultra-high resolution imaging of the internal structures of cells. In the context of GP-17 research, TEM has been used to visualize the accumulation of autophagosomes, which are key structures in the process of autophagy (a cellular recycling mechanism), in response to ischemic injury and treatment with GP-17. nih.gov This provides direct visual evidence of the compound's effect on this critical cellular process.

Live-cell imaging techniques, often using fluorescent protein tags (like GFP or RFP) fused to proteins of interest, allow researchers to track the movement and dynamics of proteins and organelles within living cells in real-time. This could be applied to study how GP-17 affects processes like mitochondrial dynamics or the translocation of signaling proteins from the cytoplasm to the nucleus.

Computational and Systems Biology Approaches

Network Pharmacology for Target Identification and Pathway Prediction

Network pharmacology is a powerful computational approach that integrates data from genomics, proteomics, and drug discovery to understand the complex interactions between drugs, targets, and biological pathways. In the study of Gypenoside XVII and other gypenosides, network pharmacology has been used to predict potential protein targets and to identify the key signaling pathways through which these compounds may exert their therapeutic effects. peerj.comfrontiersin.org

The process typically involves building a network of compound-target-disease interactions. By analyzing the topological properties of this network, researchers can identify "hub" proteins that are likely to be critical for the compound's activity. rsc.org For gypenosides, network pharmacology analyses have pointed towards pathways such as the PI3K/Akt signaling pathway, JAK-STAT signaling pathway, and pathways involved in inflammation and cancer. frontiersin.orgmedscimonit.com These computational predictions then provide a roadmap for focused experimental validation using the laboratory techniques described above.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Gypenoside XVII) when bound to a second molecule (a receptor, typically a protein). This method is used to predict the binding affinity and mode of interaction between a ligand and its target protein at the atomic level.

The following table summarizes the findings from molecular docking studies of Gypenoside XVII:

Table 3: Molecular Docking of Gypenoside XVII with Protein Targets

Protein Target Predicted Binding Significance Citations
STAT3 Favorable binding energy Implicated in inflammation and cancer signaling. mdpi.com
PIK3CA Favorable binding energy A key component of the PI3K/Akt signaling pathway. mdpi.com
AKT1 Favorable binding energy A central kinase in the PI3K/Akt signaling pathway. mdpi.com
EGFR Favorable binding energy A receptor tyrosine kinase involved in cell growth and proliferation. mdpi.com
VEGFA Favorable binding energy A key regulator of angiogenesis. mdpi.com

Biosynthetic and Biotransformation Research

Research into Gypenoside XVII has increasingly focused on its biosynthetic pathways and the potential for biotransformation. While the complete biosynthetic pathway of gypenosides is still under investigation, it is understood to be a branch of the triterpenoid (B12794562) pathway, involving key enzymes such as 2,3-oxidosqualene (B107256) cyclases (OSCs), cytochrome P450s (CYP450s), and UDP-glucuronosyltransferases (UGTs). nih.gov The structural similarity between gypenosides and ginsenosides (B1230088) suggests a related biosynthetic mechanism, providing researchers with important clues for pathway elucidation. researchgate.netpacb.com This foundational knowledge underpins the advanced methodologies being explored to produce and modify Gypenoside XVII.

Enzymatic Modification and Derivatization Strategies for Enhanced Bioactivity

The primary goal of these enzymatic strategies is to produce minor ginsenosides that are rare in nature but possess potent pharmacological properties. nih.govnih.gov For instance, the biotransformation of Gypenoside XVII can yield compounds like ginsenoside F2, gypenoside LXXV, and the well-known Compound K. nih.govnih.govmdpi.com

Key enzymatic transformations of Gypenoside XVII include:

Transformation to Ginsenoside F2: Specific β-glucosidases can hydrolyze the outer glucose moiety at the C-20 position of Gypenoside XVII. nih.govchemfaces.com An enzyme from Flavobacterium johnsoniae (BglF3) has been shown to effectively catalyze this reaction, converting 1 mg/mL of Gypenoside XVII completely into Ginsenoside F2 within four hours under optimal conditions (pH 6.0 and 37°C). nih.govnih.gov Similarly, a thermostable β-glucosidase from Thermus thermophilus achieved a 100% molar yield in converting Gypenoside XVII to ginsenoside F2. chemfaces.com

Transformation to Gypenoside LXXV: A novel β-glucosidase (BglG167b) from Microbacterium sp. Gsoil 167 can efficiently hydrolyze the inner glucose moiety at the C-3 position of Gypenoside XVII to produce Gypenoside LXXV. mdpi.com This derivative has demonstrated enhanced anti-cancer effects compared to its precursor. mdpi.com

Transformation to Compound K: The β-glucosidase Bgy1, from Lactobacillus brevis, is capable of hydrolyzing both the glucose moiety at the C-3 position and the outer glucose at the C-20 position. nih.gov This dual action transforms Gypenoside XVII into Compound K, achieving a molar conversion yield of 89% within six hours. nih.govresearchgate.net

Protein engineering has also been employed to refine these derivatization strategies. Through site-directed mutagenesis of a β-glucosidase from Clavibacter michiganensis, researchers have successfully altered the enzyme's regioselectivity, enabling the controlled production of different ginsenosides, such as F2 and Gypenoside LXXV, from Gypenoside XVII. chemfaces.com

The table below summarizes key enzymatic modifications of Gypenoside XVII.

Interactive Data Table: Enzymatic Biotransformation of Gypenoside XVII

Enzyme (Source Organism)Target Glycosidic BondProductReported Bioactivity EnhancementCitation(s)
β-glucosidase (BdbglB from Bifidobacterium dentium)Outer glucose at C-3 of Ginsenoside Rb1Gypenoside XVII Enhanced anti-inflammatory activity over precursor mdpi.com
β-glucosidase (BglF3 from Flavobacterium johnsoniae)Outer glucose at C-20Ginsenoside F2Not specified nih.govnih.gov
β-glucosidase (from Cladosporium cladosporioides)Outer glucose at C-20, then glucose at C-3Ginsenoside F2, then Compound KNot specified nih.gov
β-glucosidase (Bgy1 from Lactobacillus brevis)Glucose at C-3 and outer glucose at C-20Compound KPotentially useful for practical preparation of bioactive Compound K nih.govresearchgate.net
β-glucosidase (from Thermus thermophilus)Outer glucose at C-20Ginsenoside F2Not specified chemfaces.com
β-glucosidase (BglG167b from Microbacterium sp.)Inner glucose at C-3Gypenoside LXXVEnhanced anti-cancer effect compared to Gypenoside XVII mdpi.com

Advanced Extraction and Purification Methodologies for Research-Grade Material

Obtaining research-grade Gypenoside XVII requires robust and efficient extraction and purification protocols. Methodologies are designed to isolate the compound either from its natural source, Gynostemma pentaphyllum, or from biotransformation reaction mixtures.

For extraction from plant material, several techniques are utilized, including organic solvent extraction, ultrasonic-assisted extraction, and microwave-assisted extraction. frontiersin.org A common laboratory and pilot-scale method involves refluxing the ground plant material with an ethanol-water solution (e.g., 30%-70% ethanol). google.com Following extraction, the crude extract is concentrated to remove the solvent. google.com

Purification of Gypenoside XVII from crude extracts or reaction broths heavily relies on chromatographic techniques. A widely used strategy involves the application of macroporous adsorbent resins. google.com The crude extract is loaded onto a pre-treated resin column (e.g., D101 type), which is then washed with water to remove impurities like inorganic salts and polysaccharides. frontiersin.orggoogle.com The target gypenosides are subsequently eluted with a higher concentration of ethanol (B145695) (e.g., 60%-90%). google.com

For achieving high-purity, research-grade material, further chromatographic steps are necessary. Silica (B1680970) gel column chromatography is frequently employed for fine purification of gypenosides. researchgate.net In the context of biotransformation, where Gypenoside XVII is itself the product of an enzymatic reaction on a precursor like Ginsenoside Rb1, the purification process must effectively separate the target compound from the precursor, the enzyme, and any byproducts. mdpi.com In one large-scale enzymatic production, 40g of Ginsenoside Rb1 was converted to Gypenoside XVII, necessitating an effective downstream purification process to isolate the final product. mdpi.com

For purification of recombinant enzymes used in biotransformation, affinity chromatography, such as with GST-Bind agarose (B213101) resin, is a standard method to obtain a purified enzyme for controlled reactions. nih.govmdpi.com The characterization and identification of the purified Gypenoside XVII and its derivatives are typically confirmed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netacs.org

The table below outlines a general workflow for the extraction and purification of Gypenoside XVII.

Interactive Data Table: Methodologies for Gypenoside XVII Extraction and Purification

StepMethodDescriptionPurposeCitation(s)
Extraction Alcohol RefluxRefluxing ground G. pentaphyllum with 30-70% ethanol multiple times.To extract total saponins (B1172615) from the plant matrix. google.com
Ultrasonic-Assisted ExtractionUsing ultrasonication to aid solvent extraction with agents like 80% methanol.To improve extraction efficiency of gypenosides from cell cultures. mdpi.com
Initial Purification Macroporous Resin ChromatographyPassing the crude extract through a resin column (e.g., D101), washing with water, and eluting with ethanol.To remove polar impurities and concentrate the total saponin (B1150181) fraction. google.com
Fine Purification Silica Gel Column ChromatographySeparating compounds based on polarity using a silica gel stationary phase.To isolate and purify specific gypenosides, including Gypenoside XVII, to high purity. researchgate.net
Product Isolation (Post-Biotransformation) Liquid-Liquid Extraction / ChromatographySeparating the target compound from the aqueous reaction mixture containing enzymes, buffers, and substrates.To isolate the synthesized Gypenoside XVII or its derivatives for analysis and use. mdpi.comresearchgate.net
Analysis High-Performance Liquid Chromatography (HPLC)A chromatographic technique used to separate, identify, and quantify each component in a mixture.To verify the purity and quantify the yield of the final product. phytopurify.com

Synergistic and Combinatorial Research Strategies

Investigations of Gypenoside XVII in Combination with Other Bioactive Compounds

Preclinical research has explored the effects of combining gypenosides with other natural and bioactive compounds across various models of disease. These studies often highlight a synergistic relationship where the combined effect is greater than the sum of the individual effects.

One area of investigation is in liver fibrosis. A study explored the synergistic effects of two distinct gypenoside compounds, Gypenoside XLVI and NPLC0393, on hepatic stellate cells, which are central to the development of liver fibrosis. nih.govnih.gov When used in combination at a concentration of 3 μM, these two gypenosides showed a significantly greater reduction in the phosphorylation of p65 and the release of extracellular matrix components, including COL1A1 and α-SMA, compared to single treatments with either compound. nih.gov This suggests that different gypenosides may work together to prevent the progression of liver fibrosis. nih.gov

In the context of atherosclerosis, a mixture of Hongqu (fermented red yeast rice) and gypenosides has demonstrated synergistic effects. vghtpe.gov.tw In a rat model of hyperlipidemia with non-alcoholic fatty liver disease, the combination treatment (termed HG) was more effective at improving the expression of various genes related to lipid metabolism and inflammation than either Hongqu or gypenosides alone. vghtpe.gov.twnih.gov The effects of the HG mixture on reducing serum levels of nitric oxide (NO) and interleukin-6 (IL-6) were dose-dependent and superior to those of the individual components. vghtpe.gov.tw Similarly, the combination was more effective at lowering serum reactive oxygen species (ROS) and malondialdehyde (MDA) levels. vghtpe.gov.tw Another study noted the potential of combining Camellia chrysantha and Gynostemma pentaphyllum extracts to prevent atherosclerosis. herbmedpharmacol.com Furthermore, early research has pointed to the potential of combining aspirin (B1665792) with gypenosides to affect platelet aggregation. nih.govresearchgate.net

Synergistic Effects of Gypenosides with Other Bioactive Compounds
Bioactive Compound CombinationPreclinical ModelKey Synergistic FindingsReference
Gypenoside XLVI and Gypenoside NPLC0393LX-2 (human hepatic stellate cells)Co-treatment (3 μM) showed a greater reduction in p65 phosphorylation and extracellular matrix components (COL1A1, α-SMA) than single-compound treatments. nih.gov
Hongqu (Fermented Red Yeast Rice) and GypenosidesRat model of hyperlipidemia with NAFLDThe mixture significantly improved the expression of genes involved in lipid metabolism and demonstrated superior, dose-dependent effects in reducing serum NO and IL-6 compared to individual components. vghtpe.gov.tw

Exploration of Synergistic Effects with Established Therapies in Preclinical Settings

A significant focus of combinatorial research is pairing gypenosides with established chemotherapeutic agents to enhance their anticancer effects and potentially overcome drug resistance. One of the most studied combinations is with 5-Fluorouracil (5-Fu), a first-line chemotherapy drug for colorectal cancer. plos.orgnih.govnih.gov

In vitro studies have consistently shown that gypenosides (Gyp) act as a potent chemosensitizer, synergistically enhancing the antitumor effects of 5-Fu. plos.orgfront-sci.com Across multiple human colorectal cancer cell lines (SW-480, SW-620, and Caco-2), the combination of Gyp and 5-Fu resulted in significantly higher inhibition of cell viability than treatment with either agent alone. plos.org The synergistic nature of this interaction was confirmed using CalcuSyn software analysis, which yielded Combination Index (CI) values of less than 1, indicating synergy. plos.orgnih.govplos.org For instance, in SW-480 cells, the combination of 5 μg/ml of 5-Fu and 70 μg/ml of Gyp produced a CI value of 0.63 at 24 hours. plos.orgnih.gov This synergistic action is attributed to several mechanisms, including enhanced induction of apoptosis, increased generation of reactive oxygen species (ROS), and augmented DNA damage. plos.orgnih.gov

These findings were corroborated in vivo using a CT-26 xenograft mouse model. plos.orgnih.gov The combination treatment of 5-Fu and gypenosides led to a much greater inhibition of tumor volume and weight compared to monotherapy with either agent. plos.orgnih.gov Importantly, preliminary toxicological assessments suggested that the combination treatment is relatively safe. plos.orgnih.gov

Synergistic Effects of Gypenosides (Gyp) and 5-Fluorouracil (5-Fu) in Colorectal Cancer
Cell LineTreatment DetailsCombination Index (CI) ValueObserved Synergistic OutcomeReference
SW-4805 μg/ml 5-Fu + 70 μg/ml Gyp (24h)0.63Significantly enhanced inhibition of cell viability compared to single treatments. The combination inhibited viability by 53.29%, whereas 5-Fu alone caused 14.6% inhibition and Gyp alone caused 13.8% inhibition. plos.orgnih.gov
SW-6205 μg/ml 5-Fu + 70 μg/ml Gyp0.65Synergistic inhibition of cell viability. Also shown to synergistically enhance apoptosis. plos.orgnih.govfront-sci.com
Caco-25 μg/ml 5-Fu + 70 μg/ml Gyp0.72Synergistic inhibition of cell viability. plos.orgnih.gov
CT-26 (in vivo)5 mg/kg 5-Fu + 25 or 50 mg/kg GypNot ApplicableSuperior inhibition of tumor volume and weight compared to 5-Fu or Gyp alone. plos.orgnih.gov

Challenges and Future Directions in Gypenoside Xvii Research

Comprehensive Elucidation of Upstream Regulatory Mechanisms

A fundamental challenge in harnessing the full potential of Gypenoside XVII lies in a complete understanding of its biosynthesis. The production of gypenosides involves a complex enzymatic pathway, and the regulatory mechanisms governing this process are not fully elucidated. plos.org Research has identified that enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) are crucial in the later stages of gypenoside synthesis, responsible for the structural modifications that create molecular diversity. nih.gov However, the specific upstream transcription factors (TFs) that control the expression of these key enzyme-encoding genes are still being uncovered.

Recent studies using genome-wide analysis have begun to map the regulatory network of gypenoside biosynthesis. nih.gov For instance, in G. pentaphyllum, several R2R3-MYB transcription factors, such as GpMYB81, have been identified as potential regulators. frontiersin.org This specific transcription factor was found to bind to the promoters of key structural genes involved in the biosynthesis of both gypenosides and flavonols, suggesting a dual-regulatory function. frontiersin.org

Future research must focus on:

Identifying and validating the complete set of transcription factors that regulate the early and late stages of the Gypenoside XVII biosynthetic pathway.

Investigating the influence of environmental and developmental cues on the expression of these regulatory genes to understand how gypenoside content is naturally modulated.

Employing gene-editing technologies to functionally characterize these upstream regulators, which could pave the way for engineering plants with higher yields of Gypenoside XVII.

Development of Novel Analogs with Enhanced Specificity and Potency

While Gypenoside XVII itself shows significant bioactivity, there is potential to create novel analogs with improved therapeutic properties. This can be achieved through enzymatic transformation or chemical synthesis. ontosight.ai A notable example is the enzymatic conversion of Ginsenoside Rb1 into Gypenoside XVII. mdpi.com Studies have demonstrated that the resulting Gypenoside XVII exhibits significantly enhanced anti-inflammatory activity compared to its precursor, Ginsenoside Rb1. mdpi.comresearchgate.net In a xylene-induced mouse ear edema model, Gypenoside XVII showed a swelling inhibition rate of 80.55%, whereas Ginsenoside Rb1's rate was only 40.47%. mdpi.com This highlights how targeted modification can dramatically increase potency.

The development of novel analogs faces the challenge of achieving highly selective and efficient synthesis. Future efforts should be directed towards:

Discovering and engineering novel enzymes that can catalyze specific modifications of the Gypenoside XVII structure to generate new derivatives.

Utilizing computational modeling and medicinal chemistry to predict the structure-activity relationships of potential analogs, guiding the synthesis of compounds with enhanced target specificity.

Developing scalable and cost-effective biotransformation processes for the large-scale production of promising analogs for further preclinical testing. mdpi.com

Advanced In Vivo Model Systems for Disease Pathogenesis Mimicry

Translating the in vitro effects of Gypenoside XVII into a therapeutic context requires robust in vivo models that accurately mimic human diseases. Researchers have utilized several advanced animal models to investigate the compound's efficacy.

For instance, in the field of neurology, the middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats is used to simulate cerebral ischemia/reperfusion injury, a key aspect of stroke. nih.gov In this model, Gypenoside XVII was shown to reduce cerebral infarct volume and improve neurological function. nih.govnih.gov Another model involves inducing excitotoxicity with kainic acid (KA) in rats, which mimics the neuronal damage seen in conditions like epilepsy. nih.gov Pretreatment with Gypenoside XVII prevented seizures and rescued neuronal cells from injury in this model. nih.gov Furthermore, its potential for treating post-traumatic stress disorder (PTSD) has been explored using the single-prolonged stress (SPS) model in rats, where it was found to alleviate anxiety-like behaviors and fear extinction deficits. researchgate.net

In oncology, the antitumor activity of gypenosides has been studied using subcutaneous transplanted tumor models in mice, demonstrating inhibition of gastric cancer growth. frontiersin.org

In Vivo ModelDisease Pathogenesis MimickedKey Findings with Gypenoside XVII
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Cerebral Ischemia/Reperfusion Injury (Stroke)Ameliorated neurological dysfunction, reduced cerebral infarct volume, inhibited oxidative damage. nih.gov
Kainic Acid (KA) Injection Glutamate (B1630785) Excitotoxicity (e.g., Epilepsy)Prevented seizures, rescued neuronal cell injury, regulated synaptic glutamate release. nih.gov
Single-Prolonged Stress (SPS) Post-Traumatic Stress Disorder (PTSD)Alleviated anxiety and fear extinction deficits, inhibited apoptosis in the medial prefrontal cortex. researchgate.net
Chronic Unpredictable Mild Stress (CUMS) DepressionAttenuated depression-like behaviors, inhibited microglia activation and neuroinflammation. researchgate.net
Gastric Cancer Xenograft Gastric CancerInhibited tumor growth, promoted tumor cell apoptosis. frontiersin.org
Renal Cell Carcinoma Xenograft Renal CancerSuppressed tumor growth in nude mice. frontiersin.org

Future research should focus on developing and utilizing more sophisticated models, such as humanized mouse models or organoid systems, to better predict the clinical response to Gypenoside XVII.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

To unravel the complex mechanisms of action of Gypenoside XVII, an integrative "omics" approach is indispensable. Proteomics and metabolomics, in particular, provide a systems-level view of the molecular changes induced by the compound.

Integrative analysis of proteomics and metabolomics has been used to study the effects of gypenosides on liver fibrosis in rats. plos.org This research identified significant alterations in key metabolic pathways, including glycolysis, glutathione (B108866) metabolism, and amino acid metabolism, following treatment. plos.org Similarly, a combined metabolomics and network pharmacology approach revealed that gypenosides may exert anti-cancer effects on non-small cell lung cancer by affecting pyrimidine (B1678525) metabolism and pantothenate and CoA biosynthesis. nih.gov

In the context of biosynthesis, combining transcriptome and proteome sequencing has been instrumental in identifying candidate genes and proteins, such as CYPs and UGTs, involved in the synthesis of gypenosides in G. pentaphyllum. nih.govresearchgate.net

The table below presents examples of omics technologies applied in gypenoside research.

Omics TechnologyResearch AreaModel SystemKey Findings
Proteomics & Metabolomics Liver FibrosisRat model (CCl₄-induced)Identified alterations in glycolysis, glutathione metabolism, and amino acid metabolism. plos.org
Metabolomics & Network Pharmacology Non-Small Cell Lung CancerA549 cellsImplicated pyrimidine metabolism and pantothenate/CoA biosynthesis pathways. nih.gov
Proteomics (iTRAQ) & Transcriptomics (RNA-Seq) Gypenoside BiosynthesisG. pentaphyllum tissuesIdentified 17 CYP and 11 UGT candidate genes involved in gypenoside synthesis. plos.orgnih.gov
Proteomics & Transcriptomics HypercholesterolemiaMouse modelRevealed regulation of bile acid synthesis and transport genes (e.g., Cyp7a1, Cyp8b1). nih.gov

The challenge lies in managing and interpreting the vast datasets generated by these technologies. Future directions include:

Greater use of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of Gypenoside XVII's mechanism of action. koreascience.kr

Developing advanced bioinformatics pipelines for the integrative analysis of multi-omics data.

Applying these technologies to identify predictive biomarkers of response to Gypenoside XVII treatment.

Translating Preclinical Insights towards Novel Research Avenues

A significant hurdle in natural product research is the translation of promising preclinical findings into new research avenues and potential clinical applications. nih.gov Despite numerous in vitro and animal studies demonstrating the therapeutic potential of Gypenoside XVII, clinical research remains scarce. nih.gov

The wealth of preclinical data opens up several new research directions. For example, the demonstrated neuroprotective effects across models of stroke, excitotoxicity, and PTSD suggest that Gypenoside XVII may target common underlying pathological processes like neuroinflammation and oxidative stress. researchgate.netnih.govresearchgate.netscirp.org This warrants investigation into its potential for other neurodegenerative disorders. The discovery that Gypenoside XVII can modulate the PI3K/AKT/mTOR and STAT3/PD-L1 pathways in cancer cells points to its potential as an adjunct to conventional chemotherapy or immunotherapy. frontiersin.org

To bridge the gap between preclinical and clinical research, future efforts must prioritize:

Standardization of Gypenoside XVII extracts and formulations to ensure reproducibility across studies.

Conducting rigorous pharmacokinetic and toxicological studies to establish a foundation for human trials.

Designing exploratory clinical studies based on the most compelling preclinical evidence to evaluate the efficacy of Gypenoside XVII in human diseases.

Continuing basic research to isolate and characterize novel gypenosides and explore their unique molecular mechanisms, which may serve as a foundation for future clinical trials. nih.gov

Q & A

Q. What experimental models are commonly used to investigate Gypenoside XVII's neuroprotective effects?

Gypenoside XVII's neuroprotective effects are typically studied using stressed murine models (e.g., chronic unpredictable mild stress) combined with behavioral assays like the open-field test, tail suspension test, and forced swimming test. These models evaluate locomotion, depressive-like behavior, and stress hormone levels (e.g., serum corticosterone via ELISA). Neuronal mechanisms are further explored using cortical neuron cultures to assess voltage-gated calcium channel activity and glutamate release via electrophysiological recordings and calcium imaging .

Q. How does Gypenoside XVII modulate lipid metabolism in atherosclerosis research?

In vitro studies utilize human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (Ox-LDL) to model endothelial damage. Cell viability is measured via MTT assays, while apoptosis is quantified using flow cytometry. In vivo, ApoE⁻/⁻ mice fed a high-fat diet are employed to assess lipid profiles (total cholesterol, LDL-C) via enzymatic kits. Gypenoside XVII (50 μg/mL in vitro; 10–20 mg/kg/day in vivo) shows dose-dependent reductions in lipid accumulation and apoptosis .

Q. What molecular pathways are implicated in Gypenoside XVII's anti-inflammatory effects?

Gypenoside XVII suppresses the C3/C3aR/STAT3 signaling axis, reducing pro-inflammatory cytokine expression (e.g., IL-6, TNF-α) in BV2 microglial cells and stressed mice. Techniques include Western blotting for protein quantification, qPCR for mRNA levels, and immunofluorescence to visualize synaptic pruning markers like C3 .

Advanced Research Questions

Q. How do contradictory findings on Gypenoside XVII's dose-response relationships arise across studies?

Discrepancies may stem from model-specific variability. For example, higher doses (e.g., 40 mg/kg) reduce locomotor activity in stressed mice (open-field test) but linearly improve lipid profiles in atherosclerosis models. Methodological differences in administration routes (oral vs. intraperitoneal) and treatment duration (acute vs. chronic) also contribute. Researchers should validate dose ranges using pharmacokinetic studies and tissue-specific bioavailability assays .

Q. What experimental strategies can resolve conflicting data on Gypenoside XVII's estrogenic activity?

While Gypenoside XVII activates estrogen receptors (ERs) in vitro (e.g., ERα/β luciferase reporter assays), its in vivo estrogenic effects remain debated. To address this, dual ER knockout (ERKO) models or ER-specific antagonists (e.g., ICI 182,780) can isolate ER-mediated pathways. Additionally, transcriptomic profiling (RNA-seq) of ER-responsive genes in target tissues (e.g., liver, brain) may clarify context-dependent activity .

Q. How can researchers optimize protocols for Gypenoside XVII's biotransformation into bioactive metabolites?

Biotransformation pathways involve α-L-rhamnosidase and β-glucosidase enzymes to convert Gypenoside V into Gypenoside XVII. Enzyme kinetics (Km, Vmax) should be characterized using HPLC-MS to track intermediate metabolites (e.g., Ginsenoside Rd, F2). Fermentation parameters (pH, temperature, substrate concentration) must be optimized via response surface methodology (RSM) to maximize yield .

Q. What methodologies address challenges in quantifying synaptic pruning in Gypenoside XVII studies?

Synaptic pruning is assessed using confocal microscopy to quantify dendritic spine density in prefrontal cortex slices (e.g., Golgi-Cox staining). Complement C3 levels, a pruning marker, are measured via ELISA or immunohistochemistry. Advanced techniques like single-cell RNA-seq can identify pruning-related microglial subpopulations in treated vs. untreated models .

Methodological Considerations

Q. How should researchers design studies to compare in vitro and in vivo efficacy of Gypenoside XVII?

Use parallel in vitro (e.g., HUVECs, neuronal cultures) and in vivo (e.g., ApoE⁻/⁻ mice, stressed mice) models with matched endpoints (e.g., apoptosis markers, lipid profiles). Cross-validate findings using translational biomarkers like serum corticosterone or ex vivo tissue analyses (e.g., Western blotting for STAT3 activation) .

Q. What statistical approaches are critical for analyzing dose-dependent effects?

Non-linear regression models (e.g., sigmoidal dose-response curves) are essential for EC₅₀/IC₅₀ calculations. For behavioral data, mixed-effects models account for inter-individual variability. Pairwise comparisons (e.g., Tukey’s HSD test) should follow ANOVA to identify significant differences between dose groups .

Q. How can researchers ensure reproducibility in Gypenoside XVII studies?

Adhere to ARRIVE guidelines for animal studies, including detailed reporting of sample sizes, randomization, and blinding. For cell-based assays, use authenticated cell lines and pre-register protocols (e.g., on protocols.io ). Share raw data and analysis code via repositories like Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.